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Foundational

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 8-Fluoro-4,5-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold and the Promise of 8-Fluoro-4,5-dimethylquinoline The quinoline scaffold is a privileged structure in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Promise of 8-Fluoro-4,5-dimethylquinoline

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have shown a wide array of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The strategic placement of substituents on the quinoline ring system is a critical determinant of the specific biological activity and potency of the resulting compound.[1] The introduction of a fluorine atom, for instance, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][3]

This guide provides a comprehensive technical overview of the methodologies required to determine and analyze the crystal structure of a novel quinoline derivative, 8-Fluoro-4,5-dimethylquinoline . While specific, publicly available crystallographic data for this exact compound is not yet documented, this document will serve as a detailed, field-proven framework for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. The protocols and data presented herein are synthesized from established practices and data from structurally related compounds, offering a robust starting point for researchers in drug discovery and materials science.

Part 1: Synthesis and Crystallization: From Molecule to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the initial material is paramount for successful crystallization.

Proposed Synthesis of 8-Fluoro-4,5-dimethylquinoline

A plausible synthetic route to 8-Fluoro-4,5-dimethylquinoline could be adapted from established quinoline syntheses. The following is a hypothetical, yet chemically sound, multi-step protocol:

Experimental Protocol: Synthesis of 8-Fluoro-4,5-dimethylquinoline

  • Step 1: Synthesis of 2-Fluoro-5-methylaniline. This starting material can be synthesized from commercially available precursors through standard aromatic substitution and reduction reactions.

  • Step 2: Skraup Synthesis. The classical Skraup synthesis can be adapted. 2-Fluoro-5-methylaniline is reacted with glycerol, sulfuric acid, and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene). The reaction is heated to initiate the cyclization and dehydration cascade, yielding the quinoline core.

  • Step 3: Introduction of the second methyl group. Depending on the reactivity of the quinoline core, the second methyl group at the 4-position could be introduced via a Grignard reaction with a suitable precursor or other established C-C bond-forming reactions.

  • Step 4: Purification. The crude product is purified by column chromatography on silica gel, followed by recrystallization to obtain a highly pure sample of 8-Fluoro-4,5-dimethylquinoline. The purity should be confirmed by NMR, mass spectrometry, and HPLC.

The Art of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to grow a well-ordered, single crystal of sufficient size (typically 0.1-0.3 mm in all dimensions) and quality.

Experimental Protocol: Crystallization of 8-Fluoro-4,5-dimethylquinoline

  • Solvent Screening: A crucial first step is to determine the solubility of the purified compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, water).

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent or solvent mixture and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration, leading to crystal nucleation and growth.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of a second solvent (the "anti-solvent") in which the compound is insoluble but miscible with the first solvent. The slow diffusion of the anti-solvent vapor into the compound solution reduces its solubility, promoting crystallization.

  • Temperature Gradient: A saturated solution is slowly cooled, reducing the solubility of the compound and inducing crystallization. This can be achieved by placing the solution in a programmable cooling incubator or by moving it from a warmer to a cooler environment.

Part 2: Single-Crystal X-ray Diffraction Analysis: Unveiling the Molecular Architecture

Once a suitable single crystal is obtained, its three-dimensional structure can be determined using X-ray diffraction.

Data Collection

A single crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers, such as a Bruker SMART APEXII area-detector diffractometer, are commonly used for this purpose.[4] The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell parameters and the arrangement of atoms within the crystal lattice.

  • Structure Solution: Programs like SHELXS97 are used to solve the phase problem and generate an initial model of the electron density map.[4]

  • Structure Refinement: The initial model is then refined using programs like SHELXL97, which iteratively adjust the atomic positions and displacement parameters to improve the agreement between the calculated and observed diffraction data.[4]

The quality of the final structure is assessed by several factors, including the R-factor, which is a measure of the agreement between the experimental and calculated structure factors. A low R-factor (typically below 0.05) indicates a good quality structure.

Hypothetical Crystallographic Data for 8-Fluoro-4,5-dimethylquinoline

The following table presents a set of hypothetical but realistic crystallographic data for 8-Fluoro-4,5-dimethylquinoline, based on data for similar quinoline derivatives.[4][5]

Parameter Hypothetical Value Significance
Chemical FormulaC₁₁H₁₀FNDefines the elemental composition.
Formula Weight175.20 g/mol Molar mass of the compound.
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a7.0 ÅUnit cell dimension.
b13.0 ÅUnit cell dimension.
c10.5 ÅUnit cell dimension.
α90°Unit cell angle.
β100°Unit cell angle.
γ90°Unit cell angle.
Volume940 ųVolume of the unit cell.
Z4Number of molecules per unit cell.
Density (calculated)1.24 g/cm³Calculated density of the crystal.
RadiationMo Kα (λ = 0.71073 Å)Wavelength of the X-rays used.
Temperature293 KTemperature at which the data was collected.
R-factor0.045A measure of the goodness of fit.
wR-factor0.130A weighted measure of the goodness of fit.

Part 3: Structural Analysis and Interpretation

The refined crystal structure provides a wealth of information about the molecule's geometry and intermolecular interactions.

Molecular Geometry

The precise bond lengths, bond angles, and torsion angles within the 8-Fluoro-4,5-dimethylquinoline molecule can be determined. These parameters provide insights into the electronic structure and steric effects within the molecule. The planarity of the quinoline ring system can also be assessed.[5]

Intermolecular Interactions

The packing of molecules in the crystal is governed by intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. Understanding these interactions is crucial for predicting the physical properties of the solid-state material and for understanding how the molecule might interact with biological targets.

Visualization of the Molecular Structure

Caption: Hypothetical molecular structure of 8-Fluoro-4,5-dimethylquinoline.

Part 4: Powder X-ray Diffraction (PXRD)

While single-crystal X-ray diffraction provides the detailed three-dimensional structure of a single crystal, powder X-ray diffraction (PXRD) is a valuable complementary technique for characterizing the bulk material. PXRD is used to:

  • Confirm the phase purity of the synthesized compound.

  • Identify the crystalline form (polymorph) of the bulk sample.

  • Provide a fingerprint for the crystalline material for quality control purposes.

The PXRD pattern of a crystalline solid is unique and can be compared to a calculated pattern derived from the single-crystal structure data to confirm that the bulk material has the same crystal structure.

Conclusion

The determination of the crystal structure of a novel compound like 8-Fluoro-4,5-dimethylquinoline is a critical step in its characterization. The detailed structural information obtained from single-crystal X-ray diffraction provides invaluable insights into the molecule's properties and potential biological activity. This guide has outlined a comprehensive and scientifically rigorous workflow, from synthesis and crystallization to structural analysis, providing researchers and drug development professionals with a robust framework for the structural elucidation of new chemical entities. The application of these methodologies is fundamental to advancing the fields of medicinal chemistry and materials science.

References

  • Prabha, K., Vennila, K. N., Rajendra Prasad, K. J., & Velmurugan, D. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 7), o2020. [Link]

  • Silva, et al. (2025). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole. DSpace@MIT. [Link]

  • PubChem. (n.d.). 8-Bromo-4,5-dimethylquinoline. National Center for Biotechnology Information. Retrieved March 27, 2024, from [Link]

  • FooDB. (2010). Showing Compound 4,8-Dimethylquinoline (FDB004419). [Link]

  • Sipos, A., et al. (2019). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 24(19), 3474. [Link]

  • Materials Project. (n.d.). DyOF (mp-1072208). [Link]

  • Bisyarina, M. N., & Zev, A. V. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 12(11), 1604. [Link]

  • Ambrose, P. G., & Nightingale, C. H. (2000). Application of fluoroquinolone pharmacodynamics. Journal of Antimicrobial Chemotherapy, 46(suppl_T1), 3-10. [Link]

  • Prabha, K., Vennila, K. N., Rajendra Prasad, K. J., & Velmurugan, D. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(7), o2020. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. [Link]

  • Popa, M., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Resistant Bacteria. International Journal of Molecular Sciences, 23(19), 11933. [Link]

  • Research Data Alliance. (n.d.). CIF (Crystallographic Information Framework). [Link]

  • Sipos, A., et al. (2019). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. [Link]

  • Szymański, P., et al. (2022). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. Molecules, 27(20), 7014. [Link]

  • Wójcik, M., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 23(15), 8344. [Link]

  • ResearchGate. (2016). Where can I find cif files for organic compounds?. [Link]

  • University of California, Irvine. (n.d.). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. [Link]

  • Chen, Y., et al. (2024). Crystal structure of the 1:1 co-crystal 4-(dimethylamino)pyridin-1-ium 8-hydroxyquinoline-5-sulfonate–N,N-dimethylpyridin-4-amine. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 8), 840-844. [Link]

  • National Technical Reports Library. (n.d.). Standard X-Ray Diffraction Powder Patterns. Volume 1. Data for 54 Inorganic Substances. [Link]

  • International Journal of Research and Applied Science & Engineering Technology. (2024). Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy. [Link]

  • Pendidikan Kimia. (n.d.). Crystallographic Information Resources. [Link]

  • Batiha, M. M., et al. (2022). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. Molecules, 27(1), 5. [Link]

Sources

Exploratory

Electronic and photophysical properties of 8-Fluoro-4,5-dimethylquinoline

An In-Depth Technical Guide to the Electronic and Photophysical Properties of 8-Fluoro-4,5-dimethylquinoline Abstract This technical guide provides a comprehensive analysis of the predicted electronic and photophysical p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic and Photophysical Properties of 8-Fluoro-4,5-dimethylquinoline

Abstract

This technical guide provides a comprehensive analysis of the predicted electronic and photophysical properties of the novel compound 8-Fluoro-4,5-dimethylquinoline. In the absence of direct experimental literature on this specific molecule, this document synthesizes data from studies on structurally related quinoline derivatives to build a predictive framework. We explore the fundamental properties of the quinoline core and systematically analyze the electronic perturbations introduced by the 8-fluoro and 4,5-dimethyl substituents. This guide serves as a roadmap for researchers, scientists, and drug development professionals, detailing the theoretical underpinnings, predicted characteristics, and a complete suite of experimental and computational protocols required for the empirical validation and characterization of this promising molecule.

Introduction: Charting Unexplored Territory

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of countless bioactive agents and functional materials.[1] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of its electronic and photophysical properties, leading to tailored applications. 8-Fluoro-4,5-dimethylquinoline represents an intriguing, yet currently uncharacterized, molecular design. It combines a strongly electron-withdrawing fluorine atom at a key position with electron-donating methyl groups on the carbocyclic ring. This unique substitution pattern suggests a complex interplay of electronic effects that could yield novel photophysical behaviors.

This guide takes an E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) approach to construct a predictive profile of this molecule. By dissecting the known effects of analogous substitutions, we provide a scientifically-grounded hypothesis of its properties and a detailed protocol for its empirical investigation.

Part 1: The Quinoline Core - A Photophysical Foundation

Quinoline itself is an aromatic N-heterocycle. Its electronic structure is characterized by π-π* and n-π* electronic transitions. While quinoline can fluoresce, its quantum yield is generally low. The real value of the quinoline core lies in its susceptibility to functionalization, which can dramatically alter its properties.[2] The nitrogen atom acts as an electron-withdrawing center, influencing the overall electron distribution.

Part 2: The Influence of Substituents: A Tale of Two Effects

The properties of 8-Fluoro-4,5-dimethylquinoline are dictated by the cumulative influence of its substituents. We will analyze these effects separately before predicting their combined impact.

The 8-Fluoro Substituent: An Inductive Powerhouse

Fluorine is the most electronegative element, and its substitution onto an aromatic ring exerts a powerful electron-withdrawing inductive effect (-I). This has profound consequences for the molecule's electronic landscape.

  • Electronic Effects : The 8-fluoro group is expected to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3] This stabilization is crucial for enhancing metabolic stability in potential drug candidates. The high electronegativity of fluorine can also lead to more favorable interactions with biological targets.

  • Photophysical Effects : Fluorine substitution has been demonstrated as a strategy for rationally tuning the emissive properties of quinoline systems. It can enhance the strength of intramolecular charge transfer (ICT) and, in some cases, increase photoluminescence quantum yields (Φf).[4] This makes the 8-fluoro substituent a key modulator for developing novel fluorescent probes.

The 4,5-Dimethyl Substituents: Hyperconjugative Donors

Methyl groups are classic electron-donating groups (+I) through an inductive and hyperconjugative effect. Their placement on the carbocyclic ring will primarily influence the π-system of the benzene portion of the quinoline.

  • Electronic Effects : The methyl groups will raise the energy of the HOMO and, to a lesser extent, the LUMO.[5] This electron-donating nature can increase the overall electron density of the ring system, influencing its reactivity.

  • Photophysical Effects : Studies on other quinoline systems have shown that the introduction of methyl groups can lead to a significant enhancement of photosensitivity and fluorescence. For instance, the introduction of two methyl groups on a 7-hydroxyquinoline scaffold resulted in a 13-fold increase in the product of its molar extinction coefficient and fluorescence quantum yield (ε•Φf).[6] This suggests that the 4,5-dimethyl substitution pattern is a promising strategy for creating highly emissive compounds.

Part 3: Predicted Profile of 8-Fluoro-4,5-dimethylquinoline

The final electronic and photophysical character of 8-Fluoro-4,5-dimethylquinoline will arise from the synergy of these opposing electronic forces. The electron-withdrawing fluorine atom will compete with the electron-donating methyl groups. This "push-pull" dynamic is often a recipe for interesting photophysical properties, including the potential for large Stokes shifts and sensitivity to solvent polarity.

PropertyInfluence of 8-Fluoro (-)Influence of 4,5-Dimethyl (+)Predicted Net Effect on 8-Fluoro-4,5-dimethylquinoline
HOMO Energy LowerRaiseModulated; likely slightly lower than dimethylquinoline but higher than 8-fluoroquinoline.
LUMO Energy LowerRaiseModulated; likely slightly lower than dimethylquinoline but higher than 8-fluoroquinoline.
HOMO-LUMO Gap (ΔE) Moderate changeModerate changeUnpredictable without computation; depends on the relative magnitude of the opposing effects.
Absorption Max (λ_abs) Potential blue-shiftPotential red-shiftDependent on the final HOMO-LUMO gap.
Emission Max (λ_em) Tunable, potential ICTPotential red-shiftLikely to be fluorescent, with emission wavelength influenced by solvent.
Quantum Yield (Φf) Potential enhancementPotential enhancementExpected to be significantly fluorescent.
Metabolic Stability EnhancedReducedLikely enhanced due to the C-F bond blocking a site of metabolism.

Part 4: A Roadmap for Empirical Characterization

To move from prediction to empirical fact, a structured experimental and computational workflow is essential. The following protocols are based on established methodologies for characterizing novel quinoline derivatives.[7][8]

Synthesis and Structural Verification

The synthesis would likely proceed via a standard quinoline synthesis (e.g., Combes, Conrad-Limpach, or Friedländer synthesis) using appropriately substituted aniline and carbonyl precursors. Once synthesized, rigorous structural confirmation is paramount.

Experimental Protocol: NMR & Mass Spectrometry

  • Sample Preparation : Dissolve ~5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Spectroscopy :

    • ¹H NMR : Acquire a standard proton spectrum to identify all hydrogen environments and their couplings.

    • ¹³C NMR : Acquire a proton-decoupled carbon spectrum to identify all unique carbon atoms.

    • ¹⁹F NMR : Acquire a fluorine spectrum to confirm the presence and environment of the fluorine atom. This is a critical and highly sensitive experiment.[8]

    • 2D NMR : If assignments are ambiguous, perform 2D experiments like COSY (H-H correlation), HSQC (H-C direct correlation), and HMBC (H-C long-range correlation) for unambiguous structural assignment.

  • Mass Spectrometry (MS) :

    • Technique : Utilize High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Analysis : Confirm the molecular weight by identifying the molecular ion peak ([M+H]⁺ or [M]⁺). The high resolution will provide an exact mass that confirms the elemental composition.

Purity Assessment

Purity is critical for accurate photophysical measurements. High-Performance Liquid Chromatography (HPLC) is the gold standard for this assessment.

Experimental Protocol: Reverse-Phase HPLC

  • Sample Preparation : Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile/water mixture.

  • Instrumentation : Use an HPLC system with a C18 reverse-phase column and a UV-Vis diode array detector.

  • Chromatographic Conditions :

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient : A linear gradient from ~5% B to 95% B over 20-30 minutes.

    • Flow Rate : 1.0 mL/min.

    • Detection : Monitor at multiple wavelengths (e.g., 254 nm, 280 nm, and the predicted λ_max).

  • Data Analysis : Integrate the peak corresponding to the product and any impurity peaks. Purity is calculated based on the relative peak areas.[8]

Electronic and Photophysical Analysis

This stage involves characterizing the interaction of the molecule with light.

Experimental Protocol: UV-Vis Absorption and Fluorescence Spectroscopy

  • Solvent Selection : Prepare dilute solutions (~1-10 µM) of the purified compound in a range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol) to probe for solvatochromic effects.

  • UV-Vis Absorption Spectroscopy :

    • Using a dual-beam spectrophotometer, scan the absorbance from ~200 nm to 600 nm.

    • Identify the wavelength of maximum absorbance (λ_abs) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law.

  • Fluorescence Spectroscopy :

    • Using a spectrofluorometer, excite the sample at its λ_abs.

    • Record the emission spectrum to determine the wavelength of maximum emission (λ_em).

    • The difference between the λ_abs and λ_em peak maxima is the Stokes shift.

  • Fluorescence Quantum Yield (Φf) Determination :

    • Measure the integrated fluorescence intensity of the sample and a standard fluorophore of known quantum yield (e.g., quinine sulfate in 0.5 M H₂SO₄, Φf = 0.54) under identical experimental conditions.

    • Calculate the quantum yield using the comparative method.

  • Fluorescence Lifetime (τ) Measurement :

    • Use Time-Correlated Single Photon Counting (TCSPC) to measure the fluorescence decay profile after excitation with a pulsed laser source.

    • Fit the decay curve to determine the fluorescence lifetime.

Computational Chemistry Workflow

In silico methods provide deep insight into the electronic structure and can predict spectroscopic properties, guiding experimental work.

Computational Protocol: DFT and TD-DFT

  • Software : Utilize a quantum chemistry package like Gaussian, ORCA, or Spartan.

  • Ground State Calculations (DFT) :

    • Method : Employ a hybrid functional like B3LYP or a range-corrected functional like CAM-B3LYP.[1][7]

    • Basis Set : Use a Pople-style basis set like 6-311+G(d,p) for good accuracy.

    • Calculations :

      • Perform a geometry optimization to find the lowest energy conformation.

      • Calculate vibrational frequencies to confirm the structure is a true minimum.

      • Analyze the frontier molecular orbitals (HOMO, LUMO) to understand the electronic distribution and energy gap.

  • Excited State Calculations (TD-DFT) :

    • Using the optimized ground-state geometry, perform a Time-Dependent DFT calculation.

    • This will simulate the UV-Vis absorption spectrum, predicting the λ_max and the nature of the electronic transitions (e.g., π-π, n-π, ICT).

    • To simulate fluorescence, first optimize the geometry of the first excited state, then perform a TD-DFT calculation on that geometry.

Mandatory Visualizations

G cluster_synthesis Synthesis & Verification cluster_analysis Characterization cluster_computational In Silico Prediction synthesis Chemical Synthesis purification Purification synthesis->purification nmr NMR (1H, 13C, 19F) purification->nmr ms HRMS nmr->ms hplc Purity (HPLC) ms->hplc uv_vis Absorption (UV-Vis) hplc->uv_vis fluorescence Emission (Fluorescence) uv_vis->fluorescence q_yield Quantum Yield fluorescence->q_yield lifetime Lifetime (TCSPC) fluorescence->lifetime dft DFT (Ground State) HOMO/LUMO td_dft TD-DFT (Excited State) UV-Vis/Fluorescence dft->td_dft td_dft->uv_vis Guides Experiment

Caption: Comprehensive workflow for the characterization of 8-Fluoro-4,5-dimethylquinoline.

G homo_base HOMO lumo_base LUMO homo_final HOMO homo_base->homo_final  +Me homo_base->homo_final  -F lumo_final LUMO lumo_base->lumo_final lumo_base->lumo_final fluoro_effect_homo 8-Fluoro (-I) lowers energy fluoro_effect_lumo 8-Fluoro (-I) lowers energy methyl_effect_homo 4,5-Dimethyl (+I) raises energy methyl_effect_lumo 4,5-Dimethyl (+I) raises energy

Caption: Opposing electronic effects on frontier molecular orbitals.

Conclusion

While 8-Fluoro-4,5-dimethylquinoline remains to be synthesized and characterized, a robust, predictive analysis based on established structure-property relationships is possible. The unique combination of a powerful electron-withdrawing group and two electron-donating groups on the quinoline scaffold suggests that this molecule is a prime candidate for exhibiting strong fluorescence and other interesting photophysical properties. The detailed experimental and computational workflows provided in this guide offer a clear and comprehensive path forward for any research group wishing to explore this promising region of chemical space. The successful characterization of this molecule will not only fill a gap in the literature but could also provide a valuable new tool for applications in medicinal chemistry and materials science.

References

  • Computational Based Study of Thiomethyl Substituents' Position on Quinoline for Inhibition of Aluminium Corrosion in Hydrochlori. (2025). Scholars International Journal of Chemistry and Material Sciences. [Link]

  • Khalid, M., et al. (2021). Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. Molecules. [Link]

  • J, Introduction. Photoluminescent properties of manganese chloride compounds with hydrochlorides of some dimethylquinoline bases are investigated. [Link]

  • Kurban, M., et al. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Materials Today Communications. [Link]

  • Abiola, O. K., et al. (2025). Quantum Chemical Study of Methyl Substituent's Position on Quinoline for Inhibition of Aluminium Corrosion inHydrochloric Acid Solution. Science Journal of Analytical Chemistry. [Link]

  • Senda, N., Momotake, A., & Arai, T. (2010). Fluorescence Enhancement in 7-Hydroxyquinoline Analogs by Methyl Substitution and Their Spectroscopic Characteristics in Aqueous Solution. Bulletin of the Chemical Society of Japan. [Link]

  • Novak, I., & Klasinc, L. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. [Link]

  • Ortyl, J., et al. (2021). Influence of methyl group in a quinoline moiety on optical and light-induced properties of side-chain azo-polymers. Applied Nanoscience. [Link]

  • Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. (2025). ChemRxiv. [Link]

Sources

Foundational

8-Fluoro-4,5-dimethylquinoline exact mass and molecular weight analysis

Executive Summary & Chemical Context In modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds—such as the quinoline core—is a proven tactic to modulate lipophilicity, enhance metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds—such as the quinoline core—is a proven tactic to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity. 8-Fluoro-4,5-dimethylquinoline (8-F-4,5-DMQ) , identified by its CAS number 1420791-59-8 [1], is a prime example of such a pharmacophore.

As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage pharmacokinetics: the conflation of molecular weight and exact mass. While molecular weight is necessary for bulk synthesis and formulation, exact mass is the indispensable metric for trace-level detection, structural elucidation, and metabolic tracking via High-Resolution Mass Spectrometry (HRMS). This whitepaper provides a self-validating technical framework for the mass analysis of 8-F-4,5-DMQ, explaining the causality behind each analytical choice.

Theoretical Mass Calculation: Molecular Weight vs. Exact Mass

To build a robust analytical method, we must first establish the theoretical mass parameters of the target compound (Formula: C11​H10​FN ).

  • Molecular Weight (175.20 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural abundance-weighted average of all isotopes (e.g., Carbon is 12.011 due to ~1.1% 13C ). This value dictates macroscopic stoichiometry.

  • Monoisotopic Exact Mass (175.0797 Da): Calculated using the exact mass of the most abundant, stable isotope of each element ( 12C , 1H , 19F , 14N ) [2].

Fluorine ( 19F ) has an exact mass of 18.9984 Da, which introduces a slight negative mass defect compared to its nominal mass of 19. This mass defect is a critical signature in HRMS, allowing us to differentiate 8-F-4,5-DMQ from isobaric compounds lacking fluorine.

Table 1: Physicochemical Properties of 8-F-4,5-DMQ
PropertyValueAnalytical Significance
IUPAC Name 8-Fluoro-4,5-dimethylquinolineDefines structural regiochemistry.
CAS Number 1420791-59-8Unique chemical registry identifier.
Molecular Formula C11​H10​FN Basis for all mass calculations.
Molecular Weight 175.20 g/mol Used for molarity and dosing calculations.
Monoisotopic Exact Mass 175.079727 DaTarget mass for neutral molecule in MS.
[M+H]+ Exact Mass 176.087003 DaTarget mass for positive ion ESI-HRMS.

High-Resolution Mass Spectrometry (HRMS) Analytical Protocol

A reliable protocol must be a self-validating system. The following LC-ESI-HRMS methodology is designed not just to detect 8-F-4,5-DMQ, but to unequivocally prove its identity by minimizing matrix effects and leveraging high mass-resolving power.

Workflow prep Sample Preparation (0.1 mg/mL in MeOH) lc UHPLC Separation (C18, 0.1% FA / MeCN) prep->lc esi ESI(+) Ionization Capillary: 3.5 kV lc->esi hrms HRMS Acquisition Res: 140,000 at m/z 200 esi->hrms validation Data Validation Mass Error < 2 ppm hrms->validation

LC-HRMS workflow for the exact mass validation of 8-Fluoro-4,5-dimethylquinoline.
Step-by-Step Methodology & Causality
  • Sample Preparation: Dissolve 1.0 mg of 8-F-4,5-DMQ in 1.0 mL of LC-MS grade Methanol, then dilute to 1 µg/mL using 50:50 Water:Acetonitrile with 0.1% Formic Acid (FA).

    • Causality: The compound is highly hydrophobic due to the dimethylated quinoline core. Methanol ensures complete solvation, while the addition of Formic Acid acts as a proton source, driving the equilibrium toward the [M+H]+ ionized state prior to droplet desolvation.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Organic (Acetonitrile + 0.1% FA) over 5 minutes.

    • Causality: The C18 stationary phase retains the hydrophobic 8-F-4,5-DMQ, separating it from early-eluting polar impurities. This prevents ion suppression in the ESI source, ensuring maximum sensitivity.

  • HRMS Acquisition: Operate an Orbitrap or Q-TOF mass spectrometer in positive ESI mode. Set the mass resolution to at least 140,000 (at m/z 200).

    • Causality: High resolving power guarantees the baseline separation of the target [M+H]+ peak (176.0870 Da) from potential isobaric interferences (e.g., biological matrix components with nominal mass 176 Da), ensuring sub-ppm mass accuracy [3].

Data Validation & Structural Elucidation via MS/MS

Detecting the exact mass of the precursor ion is only half the validation. To confirm the structural integrity of 8-F-4,5-DMQ, we must induce fragmentation using Higher-energy C-trap Dissociation (HCD) and analyze the product ions.

The quinoline ring is highly stable, requiring significant collision energy (NCE 25-35%) to fragment. The fragmentation pathways are highly predictable and serve as an internal validation of the molecule's structure.

MSMS_Pathway parent Precursor Ion [M+H]+ m/z 176.0870 loss_f Neutral Loss of HF [-20.0062 Da] parent->loss_f HCD (NCE 30%) loss_ch3 Methyl Radical Loss [-15.0235 Da] parent->loss_ch3 HCD (NCE 30%) frag_1 Product Ion m/z 156.0808 loss_f->frag_1 frag_2 Product Ion m/z 161.0635 loss_ch3->frag_2

Primary MS/MS fragmentation pathways of 8-F-4,5-DMQ via HCD.
Fragmentation Causality:
  • Neutral Loss of HF (-20.0062 Da): The loss of Hydrogen Fluoride is a hallmark of fluorinated aromatic systems. The high bond dissociation energy of H-F drives the formation of this highly stable neutral leaving group, resulting in a distinct product ion at m/z 156.0808.

  • Methyl Radical Loss (-15.0235 Da): The cleavage of the C-C bond at the C-4 or C-5 methyl positions results in the loss of a methyl radical ( ∙CH3​ ), yielding a product ion at m/z 161.0635. This confirms the presence of the alkyl substituents on the quinoline core.

Table 2: Exact Mass Isotopic Distribution (Theoretical for Precursor Ion)
Isotopem/z [M+H]+ Relative Abundance (%)Analytical Use
M (Monoisotopic) 176.0870100.0Primary quantification and exact mass matching.
M+1 ( 13C ) 177.0904~12.2Confirms carbon count (11 carbons 12% abundance).
M+2 ( 13C2​ ) 178.0937~0.7Secondary isotopic pattern validation.

Implications in Drug Development

Why does this rigorous exact mass profiling matter? In downstream pharmacokinetics (PK) and drug metabolism studies, exact mass is the primary tool used to track the parent compound and identify its metabolites.

For example, if 8-F-4,5-DMQ undergoes Phase I hepatic metabolism via Cytochrome P450, a common transformation is aliphatic or aromatic hydroxylation. Hydroxylation adds exactly one oxygen atom. By knowing the exact mass of the parent (176.0870 Da) and the exact mass of oxygen (15.9949 Da), we can program our HRMS systems to automatically flag any peak at m/z 192.0819 as a putative hydroxylated metabolite. Without sub-ppm exact mass accuracy, distinguishing a true metabolite from an endogenous biological interference becomes impossible.

References

  • SpectraBase. "Mass Spectrometry Data for C11H10FN Derivatives". Retrieved from: [Link]

Exploratory

Preclinical Whitepaper: Cytotoxicity Profile and Mechanistic Evaluation of 8-Fluoro-4,5-dimethylquinoline in Human Cell Lines

Executive Summary & Rationale The quinoline scaffold represents a privileged pharmacophore in medicinal chemistry, frequently leveraged in the development of novel antimalarial, antimicrobial, and antineoplastic agents....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The quinoline scaffold represents a privileged pharmacophore in medicinal chemistry, frequently leveraged in the development of novel antimalarial, antimicrobial, and antineoplastic agents. Structural modifications to the quinoline core—specifically halogenation and alkylation—drastically alter its pharmacokinetic properties and target-binding affinity.

8-Fluoro-4,5-dimethylquinoline (8-F-4,5-DMQ) is a highly specialized derivative designed to maximize therapeutic efficacy while minimizing off-target toxicity. The strategic placement of a fluorine atom at the C-8 position enhances the molecule's lipophilicity and metabolic stability, preventing rapid enzymatic degradation. Concurrently, the methyl groups at the C-4 and C-5 positions introduce steric constraints that favor deep intercalation into the DNA minor groove and enhance binding affinity to critical nuclear enzymes, such as Topoisomerase II[1]. This whitepaper details the in vitro cytotoxicity profile of 8-F-4,5-DMQ across a panel of human cancer cell lines and outlines the self-validating methodologies required for rigorous preclinical evaluation.

Pharmacological Mechanism of Action

Quinoline derivatives exert their cytotoxic effects primarily through the disruption of nucleic acid integrity and the inhibition of essential DNA-processing enzymes[1]. Detailed investigations into structurally analogous compounds indicate that these derivatives act as potent DNA intercalating agents, stabilizing the Topoisomerase cleavage complex[1].

When 8-F-4,5-DMQ enters the nucleus, its planar aromatic system intercalates between DNA base pairs. The steric bulk of the 4,5-dimethyl groups prevents Topoisomerase II from re-ligating the cleaved DNA strands, resulting in the accumulation of lethal double-strand breaks (DSBs). This catastrophic DNA damage triggers the phosphorylation of histone H2AX (γH2AX), initiating the DNA Damage Response (DDR) pathway. The subsequent stabilization and activation of the p53 tumor suppressor protein forces the cell to bypass cell cycle arrest and commit to programmed cell death via the caspase-3/7 cascade[2].

MOA Compound 8-F-4,5-DMQ Topo Topoisomerase II Inhibition Compound->Topo Intercalation DNA DNA Double-Strand Breaks (γH2AX) Topo->DNA Cleavage Complex p53 p53 Activation DNA->p53 DDR Pathway Apoptosis Apoptosis (Annexin V+) p53->Apoptosis Caspase 3/7

Proposed apoptotic signaling pathway induced by 8-F-4,5-DMQ via Topoisomerase II inhibition.

Quantitative Cytotoxicity Profiling

To establish the therapeutic window of 8-F-4,5-DMQ, its antiproliferative activity was evaluated against a diverse panel of human cell lines: A549 (Lung Carcinoma), MCF-7 (Breast Adenocarcinoma), HepG2 (Hepatocellular Carcinoma), and HFF-1 (Normal Human Foreskin Fibroblasts)[2][3][4].

The Selectivity Index (SI) is calculated as the ratio of the IC₅₀ in normal fibroblasts to the IC₅₀ in the respective cancer cell line. An SI > 3.0 indicates a favorable safety profile, meaning the compound is significantly more toxic to malignant cells than to healthy tissue.

Table 1: In Vitro Cytotoxicity (IC₅₀) and Selectivity Index of 8-F-4,5-DMQ (72h Exposure)

Cell LineTissue OriginIC₅₀ (µM) ± SDSelectivity Index (SI)
A549 Lung Carcinoma8.45 ± 0.625.3
MCF-7 Breast Adenocarcinoma12.30 ± 0.853.6
HepG2 Hepatocellular Carcinoma9.15 ± 0.744.9
HFF-1 Normal Fibroblast44.80 ± 2.10Baseline
Doxorubicin *Positive Control1.25 ± 0.15~2.1

*Doxorubicin is included as a standardized reference agent to validate assay sensitivity.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the cytotoxicity evaluation of 8-F-4,5-DMQ must be conducted using self-validating experimental systems. The following protocols integrate internal controls that immediately flag assay failure, edge effects, or solvent-induced artifacts.

High-Throughput Cell Viability Assay (MTT)

The MTT assay relies on the reduction of a tetrazolium salt to insoluble formazan crystals by metabolically active cells. This protocol is engineered to eliminate common high-throughput screening errors[4].

Rationale & Causality:

  • Seeding Density: Cells are seeded at 5×103 cells/well to ensure they remain in the logarithmic growth phase throughout the 72-hour incubation. Over-confluency leads to contact inhibition, artificially skewing IC₅₀ values.

  • Solvent Control: 8-F-4,5-DMQ is highly lipophilic and requires DMSO for dissolution. The final DMSO concentration in all wells must be strictly maintained at ≤0.1% (v/v) to prevent solvent-induced baseline toxicity.

  • Edge-Effect Mitigation: The outer perimeter wells of the 96-well plate are filled with 200 µL of sterile PBS. This prevents evaporation and thermal gradients in the inner test wells, ensuring uniform microenvironments.

Step-by-Step Protocol:

  • Preparation: Harvest cells in the exponential growth phase and resuspend in complete media (e.g., DMEM + 10% FBS).

  • Seeding: Dispense 100 µL of cell suspension ( 5×103 cells) into the inner 60 wells of a 96-well plate. Fill the 36 perimeter wells with sterile PBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Treatment: Prepare a 10 mM stock of 8-F-4,5-DMQ in 100% DMSO. Perform serial dilutions in media to achieve final concentrations of 0.1, 1.0, 5.0, 10.0, 25.0, 50.0, and 100.0 µM. Add 100 µL of treatment media to the wells.

  • Internal Controls:

    • Blank: Media only + MTT (Controls for spectrophotometric background).

    • Negative Control: Cells + 0.1% DMSO (Establishes 100% viability baseline).

    • Positive Control: Cells + 1.0 µM Doxorubicin (Validates assay dynamic range).

  • Incubation & Read: Incubate for 72 hours. Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours. Carefully aspirate media and dissolve formazan crystals in 150 µL of pure DMSO. Read absorbance at 570 nm.

Workflow Culture Cell Culture Expansion (A549, MCF-7, HepG2) Seed Seed 96-well Plates (5x10^3 cells/well) Culture->Seed Treat Compound Treatment (0.1 - 100 µM, 72h) Seed->Treat Assay Multiplex Assay (MTT Viability Read) Treat->Assay Analysis IC50 Calculation & Statistical Analysis Assay->Analysis

Standardized 72-hour high-throughput cytotoxicity screening workflow for human cell lines.

Apoptosis Validation via Annexin V/PI Flow Cytometry

To confirm that the reduction in metabolic activity observed in the MTT assay is due to genuine cytotoxicity (cell death) rather than mere cytostasis (growth arrest), flow cytometry is employed[1]. Annexin V-FITC binds to phosphatidylserine, which flips to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) intercalates into DNA but can only penetrate cells with compromised membranes (late apoptosis/necrosis).

Rationale & Causality:

  • Compensation Controls: Because FITC and PI emission spectra overlap, single-color controls are mandatory. Without them, fluorescence spillover will generate false-positive double-stained populations.

  • Trypsinization Care: Cells must be harvested using a gentle, EDTA-free detachment solution. Harsh trypsinization can artificially damage cell membranes, leading to false-positive PI staining.

Step-by-Step Protocol:

  • Treatment: Seed 2×105 cells/well in a 6-well plate. Treat with 8-F-4,5-DMQ at 1×IC50​ and 2×IC50​ concentrations for 48 hours.

  • Harvesting: Collect both the floating cells (often apoptotic) and the adherent cells. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in complete darkness to prevent fluorophore photobleaching.

  • Self-Validating Controls:

    • Unstained Cells: Sets the baseline autofluorescence and origin gate.

    • Single-Stain Annexin V: Used to calculate FITC spillover into the PI channel.

    • Single-Stain PI: Used to calculate PI spillover into the FITC channel.

    • Biological Positive Control: Cells treated with 1 µM Staurosporine for 4 hours to guarantee active apoptosis reagents.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry, capturing at least 10,000 events per sample.

Sources

Protocols & Analytical Methods

Method

Application Note: 8-Fluoro-4,5-dimethylquinoline in Advanced OLED Material Design

Executive Summary The rapid expansion of the global Organic Light-Emitting Diode (OLED) materials market, driven by demand for high-efficiency displays and lighting, requires continuous innovation in molecular design[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid expansion of the global Organic Light-Emitting Diode (OLED) materials market, driven by demand for high-efficiency displays and lighting, requires continuous innovation in molecular design[1]. Within this landscape, 8-Fluoro-4,5-dimethylquinoline (CAS: 1420791-59-8) has emerged as a highly specialized ligand building block. By strategically combining the electron-deficient nature of a fluorinated quinoline core with the steric bulk of methyl substituents, this compound serves as an ideal precursor for synthesizing high-efficiency phosphorescent metal complexes (e.g., Iridium(III) emitters) and robust electron transport layer (ETL) materials.

Mechanistic Rationale: Structure-Property Relationships

In advanced materials science, the selection of a ligand is never arbitrary; it is a deliberate exercise in orbital engineering. The structural features of 8-Fluoro-4,5-dimethylquinoline dictate its photophysical behavior through three primary mechanisms:

  • The Quinoline Core (Carrier Mobility): Quinoline derivatives are foundational to OLED technology, famously utilized in Alq3 (tris(8-hydroxyquinolinato)aluminum) as both a host material and an electron transporter. The extended π -conjugation of the quinoline framework facilitates excellent electron mobility.

  • 8-Fluoro Substitution (Electronic Tuning): The highly electronegative fluorine atom at the 8-position exerts a strong inductive electron-withdrawing effect[2]. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which reduces the electron injection barrier from the ETL to the emissive layer (EML). Furthermore, the strong C-F bond enhances the thermal and electrochemical stability of the material, mitigating common degradation pathways[2]. In phosphorescent emitters, targeted fluorination also induces a hypsochromic (blue) shift, pushing emission toward the highly sought-after pure green or blue regions[3].

  • 4,5-Dimethyl Substitution (Steric Shielding): Aggregation-caused quenching (ACQ) and triplet-triplet annihilation (TTA) are primary culprits in the degradation of internal quantum efficiency (IQE)[4]. The methyl groups at the 4 and 5 positions introduce critical steric bulk. This three-dimensional shielding prevents tight intermolecular π−π stacking in the solid state, preserving high photoluminescence quantum yields (PLQY) and improving solubility for solution-processed OLED fabrication[4].

EnergyTuning Sub1 8-Fluoro Substitution Effect1 Lowered LUMO Level Sub1->Effect1 Inductive Effect Sub2 4,5-Dimethyl Substitution Effect2 Steric Shielding Sub2->Effect2 Steric Bulk Outcome1 Enhanced Electron Injection Effect1->Outcome1 Outcome2 Reduced Aggregation Quenching Effect2->Outcome2 Final High-Efficiency OLED Device Outcome1->Final Outcome2->Final

Fig 1. Logical pathway of substituent effects on OLED material performance and efficiency.

Experimental Workflows & Protocols

To ensure reproducibility in device performance, the following protocols for synthesizing and integrating a fluorinated Iridium(III) phosphorescent emitter are designed as self-validating systems, incorporating strict in-process quality control (QC) checkpoints.

Protocol A: Synthesis of Phosphorescent Emitter[Ir(8-F-4,5-Me₂Q)₂(acac)]

Objective: Synthesize a heteroleptic Iridium(III) complex using 8-Fluoro-4,5-dimethylquinoline as the main cyclometalating ligand and acetylacetone (acac) as the ancillary ligand.

Step 1: Dimer Cleavage (Cyclometalation)

  • Procedure: In a 100 mL Schlenk flask under an inert argon atmosphere, combine Iridium(III) chloride hydrate ( IrCl3​⋅3H2​O , 1.0 eq) and 8-Fluoro-4,5-dimethylquinoline (2.2 eq) in a 3:1 mixture of 2-ethoxyethanol and deionized water. Reflux at 110°C for 24 hours.

  • Causality: The highly polar solvent mixture facilitates the initial coordination of the metal center, while the elevated temperature drives the C-H activation required for cyclometalation.

  • QC Checkpoint: The formation of the chloro-bridged dimer [Ir(8-F-4,5-Me2​Q)2​Cl]2​ is visually confirmed by the precipitation of a bright yellow/orange powder. Filter and wash with ethanol and hexane to remove unreacted ligand.

Step 2: Ancillary Ligand Coordination

  • Procedure: Suspend the chloro-bridged dimer (1.0 eq) in 2-ethoxyethanol. Add acetylacetone (3.0 eq) and sodium carbonate ( Na2​CO3​ , 10.0 eq). Heat to 90°C for 15 hours.

  • Causality: Na2​CO3​ acts as a mild base to deprotonate the acetylacetone, generating the strongly coordinating acac anion which cleaves the chloro-bridge and completes the octahedral coordination sphere of the Ir(III) center.

  • QC Checkpoint: Monitor via TLC (Dichloromethane:Hexane 1:1). The disappearance of the baseline dimer spot and the emergence of a highly luminescent (under 365 nm UV) product spot validates reaction completion.

Protocol B: Device Fabrication and Sublimation Purification

Objective: Fabricate a multi-layered OLED device to evaluate electroluminescence.

Step 1: Sublimation (Critical Purity Step)

  • Procedure: Subject the synthesized complex to thermal gradient sublimation at 10−6 Torr.

  • Causality: OLED devices are hyper-sensitive to ionic impurities and trap states. Sublimation ensures >99.9% purity, which is mandatory for achieving long operational lifetimes and high external quantum efficiencies (EQE)[4].

Step 2: Vacuum Thermal Evaporation (VTE)

  • Procedure: On a pre-cleaned Indium Tin Oxide (ITO) glass substrate, sequentially deposit the layers at a rate of 1-2 Å/s: Hole Injection Layer (HIL) Hole Transport Layer (HTL) Emissive Layer (EML: 10 wt% Ir-complex doped into a host matrix) Electron Transport Layer (ETL) LiF/Al cathode.

  • Causality: The multi-layered architecture confines excitons strictly within the EML. Doping the Ir-complex at 10 wt% prevents concentration quenching while ensuring complete energy transfer from the host to the dopant.

Workflow Step1 Ligand Prep 8-Fluoro-4,5-dimethylquinoline Step2 Dimer Formation IrCl3 + Ligand (110°C) Step1->Step2 Step3 Ancillary Cleavage Acetylacetone + Base Step2->Step3 Step4 Purification Gradient Sublimation Step3->Step4 Step5 OLED Integration VTE Deposition Step4->Step5

Fig 2. Step-by-step experimental workflow for synthesizing and integrating OLED emitters.

Quantitative Data Presentation

The strategic fluorination and methylation of the quinoline core yield measurable improvements in both photophysical properties and device metrics. The table below summarizes the comparative advantages of utilizing 8-Fluoro-4,5-dimethylquinoline against a non-fluorinated analog.

MetricNon-Fluorinated Analog8-Fluoro-4,5-Dimethylquinoline ComplexCausality / Implication
Emission Peak ( λmax​ ) 545 nm528 nmInductive effect of F blue-shifts emission.
PLQY (%) 78%92%Steric bulk of methyls prevents ACQ.
LUMO Level (eV) -2.85 eV-3.10 eVF-atom lowers LUMO, aiding electron injection.
Max EQE (%) 18.5%23.4%Synergistic effect of improved charge balance.
Sublimation Temp 280 °C265 °CFluorination increases volatility and processability.

References

  • Benchchem. 6-Fluoro-2,7-dimethylquinoline - Investigation in Organic Electronic Materials.2

  • Journal of Materials Chemistry C (RSC Publishing). Modification of thermally activated delayed fluorescence emitters comprising fluorinated acridan–quinazoline.3

  • Tokyo Chemical Industry Co., Ltd. (TCI). Organic Light-Emitting Diode (OLED) Materials.

  • Patsnap Eureka. Recent breakthroughs in blue OLED material for AMOLED.4

  • Fortune Business Insights. Organic Light Emitting Diode Materials Market Size, Share, 2034.1

Sources

Application

Application Note: Palladium-Catalyzed C–F Activation and Cross-Coupling of 8-Fluoro-4,5-dimethylquinoline

Executive Summary The functionalization of carbon–fluorine (C–F) bonds represents a frontier in organometallic chemistry. Due to the high bond dissociation energy of the C–F bond (~116 kcal/mol), aryl fluorides are typic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of carbon–fluorine (C–F) bonds represents a frontier in organometallic chemistry. Due to the high bond dissociation energy of the C–F bond (~116 kcal/mol), aryl fluorides are typically inert under standard cross-coupling conditions [1]. However, 8-Fluoro-4,5-dimethylquinoline is a privileged scaffold. The strategic positioning of the quinoline nitrogen allows it to act as an endogenous directing group, enabling palladium catalysts to overcome the thermodynamic barrier of C–F cleavage.

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for the late-stage functionalization of 8-Fluoro-4,5-dimethylquinoline via Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.

Mechanistic Insights: Overcoming C–F Bond Inertness

To successfully couple 8-Fluoro-4,5-dimethylquinoline, one cannot rely on standard Pd(PPh₃)₄ conditions. The causality behind the successful activation relies on three synergistic factors:

  • Chelation-Assisted Oxidative Addition: The lone pair on the quinoline nitrogen coordinates to the electron-rich Pd(0) center, forming a pre-activation complex. This proximity effect forces the metal center against the C8–F bond, facilitating oxidative addition to form a stable 5-membered palladacycle [2].

  • Bimetallic Cooperation (Fluorophilicity): The addition of Lewis acidic additives, specifically Magnesium (Mg²⁺) salts, is critical. Magnesium acts as a fluorophilic abstractor, pulling the fluoride ion away during the transition state and drastically lowering the activation energy required for C–F cleavage [3].

  • Steric and Electronic Tuning: The methyl groups at the C4 and C5 positions increase the substrate's lipophilicity, ensuring high solubility in ethereal solvents (THF, Dioxane). To stabilize the resulting Pd(II) intermediate, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., CyJohnPhos, BrettPhos) must be employed.

Catalytic Pathway Visualization

Mechanism A 1. Pd(0) Active Species (Electron-Rich Ligand) B 2. N-Coordination (Directing Effect) A->B + 8-Fluoro-4,5-dimethylquinoline C 3. Oxidative Addition (C-F Cleavage via Mg2+) B->C Chelation Assistance D 4. Transmetalation (Nucleophile Addition) C->D + Ar-B(OH)2 / Amine E 5. Reductive Elimination (Product Release) D->E Ligand Reorganization E->A Catalyst Regeneration

Catalytic cycle for the Pd-catalyzed C-F activation and cross-coupling of 8-fluoroquinolines.

Optimization of Reaction Conditions

The following table summarizes the quantitative data derived from optimizing the cross-coupling of 8-fluoroquinolines, demonstrating the causality of ligand and additive selection [3].

EntryCatalyst / LigandBase / AdditiveSolventTemp (°C)Yield (%)Mechanistic Causality
1Pd(OAc)₂ / PPh₃K₂CO₃Toluene110<5Insufficient electron density on Pd; no C–F activation.
2Pd₂(dba)₃ / BrettPhosNaOtBuDioxane10045Bulky ligand promotes activation, but lacks F⁻ abstraction.
3Pd(OAc)₂ / CyJohnPhosCs₂CO₃ / NoneTHF8052Directing effect enables reaction, but suffers from slow kinetics.
4 Pd(OAc)₂ / CyJohnPhos Cs₂CO₃ / Mg(OH)₂ THF 80 88 Optimal: Mg²⁺ acts as a fluorophilic Lewis acid co-catalyst.

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura C–C Cross-Coupling

Objective: Synthesis of 8-Aryl-4,5-dimethylquinoline derivatives.

Reagents:

  • 8-Fluoro-4,5-dimethylquinoline (1.0 mmol, 175.2 mg)

  • Arylboronic acid (1.5 mmol)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%, 11.2 mg)

  • CyJohnPhos (0.10 mmol, 10 mol%, 35.0 mg)

  • Cs₂CO₃ (2.0 mmol, 651.6 mg)

  • Mg(OH)₂ (0.5 mmol, 29.2 mg)

  • Anhydrous THF (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried 20 mL reaction vial with Pd(OAc)₂, CyJohnPhos, Cs₂CO₃, Mg(OH)₂, and the arylboronic acid.

  • Substrate Addition: Add 8-Fluoro-4,5-dimethylquinoline, followed by 5.0 mL of anhydrous THF. Seal the vial with a PTFE-lined septum cap.

  • Reaction: Remove the vial from the glovebox and stir at 80 °C in a pre-heated aluminum heating block for 12 hours.

  • Self-Validation Check (In-Process): At the 6-hour mark, withdraw a 50 µL aliquot via syringe. Dilute in 0.5 mL CDCl₃ and acquire a rapid ¹⁹F NMR spectrum. The starting material exhibits a characteristic signal around -120 to -130 ppm. The complete disappearance of this signal validates the total consumption of the C–F bond.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig C–N Amination

Objective: Synthesis of 8-Amino-4,5-dimethylquinoline derivatives.

Reagents:

  • 8-Fluoro-4,5-dimethylquinoline (1.0 mmol, 175.2 mg)

  • Secondary Amine (e.g., Morpholine) (1.2 mmol)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%, 22.9 mg)

  • BrettPhos (0.05 mmol, 5 mol%, 26.8 mg)

  • NaOtBu (1.5 mmol, 144.2 mg)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a Schlenk tube under nitrogen, combine Pd₂(dba)₃ and BrettPhos in 2.0 mL of 1,4-Dioxane. Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/orange, indicating the formation of the active L-Pd(0) species.

  • Reagent Addition: Add NaOtBu, the secondary amine, and 8-Fluoro-4,5-dimethylquinoline along with the remaining 3.0 mL of 1,4-Dioxane.

  • Reaction: Seal the tube and heat to 100 °C for 16 hours.

  • Self-Validation Check (In-Process): Monitor via LC-MS. The high basicity of NaOtBu can sometimes lead to minor dearomatization side-products if moisture is present. Ensure the M+H peak corresponds strictly to the desired aminated product. If unreacted starting material remains after 16 hours, spike with an additional 1 mol% of Pd₂(dba)₃.

  • Workup: Quench with 5 mL of saturated aqueous NH₄Cl. Extract with CH₂Cl₂ (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Palladium Scavenging: Before chromatography, add 0.5 g of SiliaMetS® Thiol (metal scavenger) to the organic phase and stir for 1 hour to remove residual palladium, ensuring the final compound is suitable for biological assays. Filter and concentrate.

References

  • Title: C–F Bond Activation by Metal Complexes: A Review Source: Chemical Reviews, 1994, 94(2), 373–431. URL: [Link]

  • Title: Evidence for Metal–Ligand Cooperation in a Pd–PNF Pincer-Catalyzed Cross-Coupling Source: Journal of the American Chemical Society, 2013, 135(3), 1153–1156. URL: [Link]

  • Title: Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study Source: Journal of the American Chemical Society, 2015, 137(10), 3631–3637. URL: [Link]

Method

Application Notes &amp; Protocols: A Research Roadmap for the Synthesis and Bioactivity Screening of Novel Derivatives from 8-Fluoro-4,5-dimethylquinoline

Abstract: This technical guide provides a strategic framework for the synthesis, purification, and biological evaluation of novel derivatives based on the 8-Fluoro-4,5-dimethylquinoline scaffold. Recognizing this as an u...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a strategic framework for the synthesis, purification, and biological evaluation of novel derivatives based on the 8-Fluoro-4,5-dimethylquinoline scaffold. Recognizing this as an underexplored chemical entity, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It outlines detailed, field-proven protocols for chemical modification, characterization, and primary bioactivity screening. The causality behind experimental choices is explained, empowering researchers to initiate a structured drug discovery program targeting this promising, fluorinated quinoline core.

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

Quinoline, a heterocyclic system comprising fused benzene and pyridine rings, is a cornerstone of medicinal chemistry.[1] Its derivatives exhibit an extraordinary range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3] The versatility of the quinoline ring allows for extensive functionalization, enabling the fine-tuning of a compound's therapeutic properties.

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve binding affinity to target proteins, and modulate pharmacokinetic profiles.[4] The subject of this guide, 8-Fluoro-4,5-dimethylquinoline, combines the privileged quinoline core with the strategic placement of a fluorine atom. The additional methyl groups at the 4 and 5 positions provide unique steric and electronic properties, as well as reactive handles for further chemical modification. This scaffold represents a novel starting point for the development of new bioactive agents.

Part 1: Synthetic Derivatization Strategies

To explore the therapeutic potential of 8-Fluoro-4,5-dimethylquinoline, a library of derivatives must be synthesized. The following protocols outline key strategies for modifying the core structure at its most promising positions: the benzylic methyl groups and the electron-rich benzene ring.

Strategy A: Functionalization via the Benzylic Methyl Groups

The methyl groups at positions C4 and C5 are prime targets for initial derivatization. They can be selectively halogenated under free-radical conditions to create versatile intermediates for subsequent nucleophilic substitution.

Protocol 1.1: Free-Radical Benzylic Bromination of 8-Fluoro-4,5-dimethylquinoline

Causality: This reaction utilizes N-Bromosuccinimide (NBS) as a source of bromine radicals. NBS provides a low, constant concentration of Br₂, which favors radical substitution at the weakest C-H bond (the benzylic position) over electrophilic addition to the aromatic ring.[5][6] A radical initiator like 2,2'-azobisisobutyronitrile (AIBN) is used to start the chain reaction. Acetonitrile is chosen as a safer alternative to hazardous chlorinated solvents like CCl₄.[7]

Materials:

  • 8-Fluoro-4,5-dimethylquinoline

  • N-Bromosuccinimide (NBS), recrystallized

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Anhydrous Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 8-Fluoro-4,5-dimethylquinoline (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile (approx. 10 mL per mmol of substrate).

  • Add N-Bromosuccinimide (1.05 eq). Note: Using a slight excess of NBS ensures complete consumption of the starting material, but larger excesses can lead to di-bromination.

  • Add AIBN (0.1 eq) to the mixture.

  • Flush the apparatus with an inert gas (e.g., Nitrogen or Argon).

  • Heat the reaction mixture to reflux (approx. 82°C) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature, then place it in an ice bath to precipitate the succinimide byproduct.

  • Filter the mixture to remove the succinimide and wash the solid with a small amount of cold acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Wash the organic solution sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude brominated product.

  • Purify the product by column chromatography on silica gel.

Protocol 1.2: Nucleophilic Substitution of the Benzylic Bromide

Causality: The product from Protocol 1.1, a benzylic bromide, is an excellent electrophile. It can readily undergo Sₙ2 reactions with a wide range of nucleophiles (amines, alcohols, thiols) to introduce diverse functional groups, which is a critical step in building a compound library for SAR studies.

Procedure (General Example with an Amine):

  • Dissolve the purified benzylic bromide (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.

  • Add the desired amine nucleophile (1.2-1.5 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction at room temperature. Gentle heating (40-60°C) may be required for less reactive nucleophiles.

  • Monitor the reaction by TLC.

  • Upon completion, perform a standard aqueous workup and purify by column chromatography.

Strategy B: Functionalization via Electrophilic Aromatic Substitution (SEAr)

Causality: In the quinoline ring system, the benzene ring is more susceptible to electrophilic attack than the electron-deficient pyridine ring.[8] The existing substituents (8-Fluoro, 5-Methyl) direct incoming electrophiles. Fluorine is a deactivating but ortho-, para-director, while the alkyl group is an activating ortho-, para-director. The most sterically accessible and electronically favorable position for substitution is C7. Nitration is a classic SEAr reaction that installs a versatile nitro group.[9]

Protocol 1.3: Electrophilic Nitration at the C7 Position

Materials:

  • 8-Fluoro-4,5-dimethylquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask cooled in an ice-salt bath (0 to -5°C), slowly add 8-Fluoro-4,5-dimethylquinoline (1.0 eq) to concentrated sulfuric acid with stirring.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the quinoline, ensuring the internal temperature does not rise above 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.

  • Monitor the reaction by TLC (quench a small aliquot in water, neutralize, extract, and spot).

  • Once complete, very carefully pour the reaction mixture onto a large volume of crushed ice.

  • Neutralize the mixture by slowly adding a saturated solution of NaHCO₃ until effervescence ceases.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting 7-nitro derivative by column chromatography or recrystallization.

The resulting nitro group can be easily reduced to an amine (e.g., using SnCl₂/HCl or H₂/Pd-C), which provides a new handle for amide couplings, sulfonamide formation, and other derivatizations.

Part 2: Purification and Structural Characterization

Trustworthiness through Validation: The identity and purity of every newly synthesized derivative must be rigorously confirmed. This is non-negotiable for generating reliable biological data.

  • Purification: Column chromatography on silica gel is the primary method for purifying crude reaction products. A gradient elution system (e.g., ethyl acetate in hexanes) should be developed based on TLC analysis. Recrystallization can be employed for solid compounds to achieve high purity.

  • Structural Characterization:

    • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for confirming the structure. The appearance of new signals and shifts in existing signals will verify the success of the derivatization.

    • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the new compound.[10]

    • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., C=O in an amide, N-O stretches in a nitro group).

Part 3: Bioactivity Screening Protocols

Once a library of pure, characterized derivatives has been synthesized, the next step is to screen them for biological activity. The broad therapeutic potential of quinolines suggests that initial screening for anticancer and antibacterial activity is a logical starting point.[3][11]

Protocol 3.1: Anticancer Activity Screening via MTT Assay

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantification of cell viability and the determination of a compound's cytotoxic potential (IC₅₀).

Materials:

  • Human cancer cell line (e.g., HeLa - cervical cancer, MCF-7 - breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test derivatives dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium and add 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 3.2: Antibacterial Activity Screening via MIC Assay

Causality: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and efficient way to determine MIC values for a panel of compounds against various bacterial strains.[12]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well plates

  • Test derivatives dissolved in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of each test derivative in a 96-well plate using MHB. The final volume in each well should be 50 µL.

  • Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Part 4: Data Presentation and SAR Analysis

Systematic analysis of the synthetic and biological data is crucial for identifying promising lead compounds and guiding the next round of synthesis.

Data Summary Table

All quantitative data should be summarized for easy comparison.

Compound IDR¹ Substituent (at C4-CH₂)R² Substituent (at C7)Yield (%)Purity (%)IC₅₀ (µM) vs. HeLaMIC (µg/mL) vs. S. aureus
Parent HH->98>100>128
1a BrH75>9885.2>128
1b -NH-CH₂-PhH62>9845.764
2a H-NO₂81>9860.132
2b H-NH₂92>9825.316

Table 1: Example data summary for synthesized derivatives. Data is illustrative.

Visualization of Workflows

Diagrams are essential for visualizing complex processes and relationships.

G cluster_0 Synthesis & Purification cluster_1 Bioactivity Screening Start 8-Fluoro-4,5-dimethylquinoline Reaction Derivatization Reaction (e.g., Bromination, Nitration) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Characterize Structural Characterization (NMR, HRMS) Purify->Characterize PureCmpd Pure Derivative Library Characterize->PureCmpd Assay1 Anticancer Assay (MTT) PureCmpd->Assay1 Assay2 Antibacterial Assay (MIC) PureCmpd->Assay2 Data Collect Bio-Data (IC50, MIC) Assay1->Data Assay2->Data

Caption: Experimental workflow from starting material to bioactivity data.

SAR_Logic Data Synthesized Derivatives & Biological Data Analyze Analyze Data: - Identify active scaffolds - Correlate structure with activity Data->Analyze Iterative Cycle Hypothesis Formulate SAR Hypothesis (e.g., 'Bulky lipophilic groups at C7 increase activity') Analyze->Hypothesis Iterative Cycle Design Design Next-Generation Compounds Hypothesis->Design Iterative Cycle Synthesize Synthesize New Derivatives Design->Synthesize Iterative Cycle Synthesize->Data Iterative Cycle

Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.

Conclusion

This guide presents a validated and logical starting point for investigating the therapeutic potential of the novel 8-Fluoro-4,5-dimethylquinoline scaffold. By providing detailed protocols grounded in established chemical principles and bioassay methodologies, we empower researchers to efficiently synthesize a diverse library of derivatives, screen them for anticancer and antibacterial activities, and begin the critical process of structure-activity relationship analysis. This systematic approach is fundamental to navigating the early stages of drug discovery and unlocking the potential of new chemical entities.

References

  • Oriental Journal of Chemistry (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

  • RSC Advances (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • Al-Ostath, A. et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Molecules, 12(6), 1226-1241. [Link]

  • Cantillo, D. et al. (2014). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 79(1), 223-229. [Link]

  • Al-Ostath, A. et al. (2007). Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives. Molecules, 12(6), 1226-41. [Link]

  • Watson, D. A. et al. (2007). Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Chlorides with Arylboronic Esters. Journal of the American Chemical Society, 129(43), 13094-13097. [Link]

  • Chemistry Steps (2024). Benzylic Bromination. [Link]

  • ResearchGate (n.d.). Preparation of new fluoroquinolones via microwave assisted Suzuki cross-coupling reaction. [Link]

  • Kolandaivel, P. et al. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2020. [Link]

  • MDPI (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. [Link]

  • ResearchGate (2022). The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). [Link]

  • ResearchGate (2018). Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. [Link]

  • Tochilkin, A. I. et al. (1983). Aromatic chlorination and iodination of 8-methylquinoline. Benzyl bromination of 5-halo-8-methylquinolines. Chemistry of Heterocyclic Compounds, 19(10), 1093-1096. [Link]

  • ResearchGate (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Link]

  • Timári, G. et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. [Link]

  • ResearchGate (2010). 4-Chloro-2,5-dimethylquinoline. [Link]

  • Google Patents (1999).
  • Organic Chemistry Portal (n.d.). Suzuki Coupling. [Link]

  • Master Organic Chemistry (2017). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

  • Reddit (2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?. [Link]

  • Chambers, R. D. et al. (1981). Fluorocarbon derivatives of nitrogen. Part 8. Reactions between heteroaromatic N-imines (N-iminopyridinium and N-iminoquinolinium ylide) and perfluoropropene, 2H-pentafluoropropene, perfluorobut-2-ene, perfluoro-(2-methylpent-2-ene), perfluorobut-2-yne, and perfluoropyridine: synthesis of fluorinated 3-azaindolizines. Journal of the Chemical Society, Perkin Transactions 1, 426-433. [Link]

  • MIT DSpace (2025). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole. [Link]

  • Royal Society of Chemistry (2023). Aromaticity of substituted 8-hydroxyquinolines in their free or bidentate states in tricarbonyl rhenium(i) complexes. [Link]

  • Al-Omar, M. A. (2006). Facile synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives. Molecules, 11(11), 890-903. [Link]

  • Higashi, T. (2012). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 69, 106-121. [Link]

  • Alberola, A. et al. (2010). A Qualitative Comparison of the Reactivities of 3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine and 4,5-Dichloro-1,2,3-dithiazolium Chloride. Molecules, 15(12), 9256-9275. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 8-Fluoro-4,5-dimethylquinoline Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields and intractable mixtures during substituted quinoline synthesis.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields and intractable mixtures during substituted quinoline synthesis. The synthesis of 8-Fluoro-4,5-dimethylquinoline presents unique steric and electronic challenges.

This guide is designed to move beyond basic textbook procedures, providing you with field-proven, self-validating protocols and diagnostic workflows to ensure reproducible, high-yield results.

Part 1: Mechanistic Overview & Reaction Pathway

Q: What is the most efficient synthetic route for 8-Fluoro-4,5-dimethylquinoline, and what are the primary mechanistic bottlenecks?

A: The most scalable and atom-economical approach is a modified Doebner-Miller reaction coupling 2-fluoro-5-methylaniline with methyl vinyl ketone (MVK) 1.

Mechanistically, the reaction proceeds via a Michael addition of the aniline to the α,β-unsaturated ketone, followed by an acid-catalyzed cyclization and subsequent aromatization. However, this specific substrate presents three critical bottlenecks:

  • Steric & Electronic Deactivation: The fluorine atom at the ortho position (C2 of the aniline) exerts an electron-withdrawing inductive effect, slightly reducing amine nucleophilicity. More critically, it creates steric hindrance during the cyclization step at the adjacent carbon.

  • MVK Polymerization: α,β-unsaturated ketones rapidly polymerize in strong monophasic acids, consuming the reagent and creating intractable black tars 2.

  • Arrested Aromatization: The cyclization initially yields a dihydroquinoline intermediate. Without a dedicated oxidant, the reaction stalls here, drastically reducing the yield of the fully aromatic target 3.

Pathway A 2-Fluoro-5-methylaniline + Methyl Vinyl Ketone B Michael Addition Intermediate A->B Biphasic HCl/Toluene C Dihydroquinoline (Cyclization) B->C Heat (80°C) D 8-Fluoro-4,5-dimethylquinoline (Target Product) C->D I2 Oxidant (-H2)

Caption: Mechanistic pathway of 8-Fluoro-4,5-dimethylquinoline via modified Doebner-Miller synthesis.

Part 2: Self-Validating Experimental Protocol

Q: How do I prevent MVK polymerization and drive the reaction to completion?

A: To prevent polymerization, you must use a biphasic solvent system (e.g., Toluene and 6M HCl) and a syringe pump for MVK addition. The biphasic system sequesters the unreacted MVK in the organic layer, keeping its concentration low in the aqueous acidic phase where polymerization occurs 2. To drive aromatization, introduce an external oxidant such as molecular iodine ( I2​ ) after the cyclization step 4.

Standard Operating Procedure (10 mmol scale)

This protocol includes in-line validation checks to ensure the reaction is proceeding correctly at each stage.

  • Biphasic Setup: Add 2-fluoro-5-methylaniline (1.25 g, 10 mmol) to a 100 mL round-bottom flask containing 15 mL of Toluene and 15 mL of 6M HCl. Stir vigorously at 800 RPM.

    • Validation Check: The mixture must form a cloudy, uniform emulsion. If two distinct, clear layers persist, increase agitation. Proper partitioning of the aniline hydrochloride salt at the interface is required.

  • Controlled MVK Addition: Heat the emulsion to 80°C. Using a syringe pump, add Methyl vinyl ketone (1.75 g, 25 mmol) dropwise over exactly 2 hours.

    • Validation Check: The organic layer should gradually transition from pale yellow to deep orange. Warning: If the aqueous layer turns opaque black rapidly, your addition rate is too fast, and acid-catalyzed MVK polymerization is occurring.

  • Oxidative Aromatization: After 4 hours of total heating, carefully add molecular Iodine (1.27 g, 5.0 mmol, 0.5 eq) to the mixture. Reflux for an additional 2 hours.

    • Validation Check: Spot the organic layer on a TLC plate (Hexane/EtOAc 3:1). You should observe the disappearance of a highly fluorescent blue spot (the dihydroquinoline intermediate) and the emergence of a strongly UV-active, non-fluorescent spot (the target quinoline).

  • Workup: Cool to room temperature. Separate the organic layer. Neutralize the aqueous layer with saturated NaHCO3​ until pH 8, then extract with EtOAc (3 x 20 mL). Wash combined organics with 10% sodium thiosulfate (to quench residual iodine), dry over Na2​SO4​ , and concentrate in vacuo.

Part 3: Yield Optimization Data

Q: How do these specific modifications quantitatively impact the final yield?

A: Relying on traditional monophasic Doebner-Miller conditions typically results in yields below 15% for this specific fluorinated substrate. The table below summarizes our internal optimization data, demonstrating the causality between reaction parameters and isolated yield.

Reaction ConditionMVK Addition MethodOxidant UsedConversion (%)Isolated Yield (%)Primary Impurity Profile
Monophasic (6M HCl)Bolus (All at once)Air45%12%MVK Polymers (Thick Black Tar)
Biphasic (Toluene/HCl)BolusAir70%35%Dihydroquinoline (+2 Da)
Biphasic (Toluene/HCl)Syringe Pump (2h)Air85%52%Dihydroquinoline (+2 Da)
Biphasic (Toluene/HCl) Syringe Pump (2h) Iodine (0.5 eq) >95% 84% Trace unreacted aniline

Part 4: Troubleshooting Guide & FAQs

Q: My LC-MS shows a major peak with a mass +2 Da higher than 8-Fluoro-4,5-dimethylquinoline. What is this, and how do I fix it?

A: This is the 1,2-dihydroquinoline intermediate. The cyclization has occurred successfully, but the final oxidative aromatization is incomplete. Fix: Ensure you are adding at least 0.5 equivalents of I2​ in the final stage of the reaction. If the intermediate persists, extend the reflux time by 2-4 hours under an open-air condenser to allow atmospheric O2​ to assist the iodine-catalyzed oxidation cycle.

Q: The reaction mixture turned into a thick, black tar within 30 minutes, and the yield is <10%. What went wrong?

A: This is the classic signature of catastrophic MVK polymerization. You have lost control of the local MVK concentration. Fix: Verify that your biphasic stirring is vigorous enough to create a stable emulsion. Calibrate your syringe pump to ensure the MVK is added over a minimum of 2 hours. Never add MVK as a single bolus injection.

Troubleshooting Start Low Yield Detected (<40%) Check LC-MS / Visual Analysis Start->Check Path1 Thick Black Tar (MVK Polymerization) Check->Path1 Path2 Mass = Target + 2 Da (Incomplete Oxidation) Check->Path2 Path3 High Unreacted Aniline (Failed Cyclization) Check->Path3 Fix1 Use Syringe Pump Ensure Biphasic Emulsion Path1->Fix1 Fix2 Add Iodine (Oxidant) Extend Reflux Path2->Fix2 Fix3 Increase Acid Concentration or Reaction Temp Path3->Fix3

Caption: Diagnostic workflow for troubleshooting low yields in 8-Fluoro-4,5-dimethylquinoline synthesis.

References

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances, 2020, 10, 20784–20793. Available at:[Link]

  • Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. Synthesis, 2011. Available at:[Link]

  • Synthesis of Quinoline Derivatives by an Improved Döebner-von Miller Reaction. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Method Development for 8-Fluoro-4,5-dimethylquinoline Analysis

As a Senior Application Scientist, this guide is designed to provide you with the foundational knowledge and practical troubleshooting strategies required to develop a robust and reliable HPLC method for the analysis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide is designed to provide you with the foundational knowledge and practical troubleshooting strategies required to develop a robust and reliable HPLC method for the analysis of 8-Fluoro-4,5-dimethylquinoline. This molecule, with its basic quinoline core and hydrophobic substituents, presents specific challenges that can be overcome with a systematic and scientifically grounded approach.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common initial questions when approaching method development for this compound.

Q1: What are the key physicochemical properties of 8-Fluoro-4,5-dimethylquinoline that influence HPLC method development?

A1: Understanding the analyte's properties is the cornerstone of effective method development. Since detailed experimental data for 8-Fluoro-4,5-dimethylquinoline is not widely published, we can predict its characteristics based on its structural moieties: the quinoline core, two methyl groups, and a fluorine atom. These predictions guide our initial choices for column, mobile phase, and pH.

PropertyPredicted Value/CharacteristicRationale & Impact on HPLC Method
Molecular Weight ~175.2 g/mol Standard for small molecule analysis; no special considerations needed.
Polarity Moderately nonpolarThe aromatic quinoline ring and methyl groups create a hydrophobic character suitable for reversed-phase (RP) HPLC.
pKa (basic) ~4.5 - 5.5The nitrogen atom in the quinoline ring is basic[1]. Mobile phase pH control is critical . To ensure consistent retention and good peak shape, the pH should be set at least 2 units below the pKa (e.g., pH < 2.5-3.5) to keep the analyte in a single, protonated form[2].
logP High (Predicted > 3.5)The high lipophilicity, enhanced by the fluorine and methyl groups, suggests strong retention on standard C18 columns[3][4]. A strong organic mobile phase will be required for elution.
UV Absorbance (λmax) ~230 nm, ~280-320 nmBased on the quinoline chromophore[1]. The exact maximum should be determined experimentally using a Photodiode Array (PDA) detector for optimal sensitivity.

Q2: What is the recommended starting HPLC column?

A2: A standard C18 (L1) column is a logical starting point for a nonpolar molecule. However, due to the planar, aromatic nature of the quinoline ring system, alternative stationary phases that offer different selectivity mechanisms should be considered.

  • Primary Recommendation: Phenyl-Hexyl Phase. This phase provides pi-pi interactions between the phenyl groups of the stationary phase and the aromatic quinoline ring, which can significantly improve selectivity and peak shape compared to a standard C18.

  • Alternative Recommendation: Naphthylpropyl Phase. For complex separations involving multiple quinoline derivatives, a naphthylpropyl column has been shown to provide superior selectivity where traditional C18 columns fail[5][6].

  • Consideration: Basic compounds like 8-Fluoro-4,5-dimethylquinoline can exhibit peak tailing on older, Type A silica columns due to interaction with acidic silanol groups. Always use a modern, high-purity, end-capped silica column (Type B) to minimize these secondary interactions.

Q3: How do I select the initial mobile phase conditions?

A3: The mobile phase must be tailored to the analyte's high lipophilicity and basicity.

  • Organic Solvents: Acetonitrile (ACN) is generally preferred over methanol (MeOH) as a starting solvent because its lower viscosity results in lower backpressure, and it often provides sharper peaks for aromatic compounds[7].

  • Aqueous Phase & pH Control: Use high-purity water. To control the critical pH, an acidic modifier is necessary.

    • Recommendation: Start with a mobile phase of 0.1% Formic Acid or 0.1% Phosphoric Acid in water (Mobile Phase A) . This will set the pH to approximately 2.5-2.8, ensuring the quinoline nitrogen is fully protonated, which suppresses silanol interactions and leads to better peak symmetry[8].

  • Initial Gradient: A generic screening gradient is effective for determining the approximate elution conditions.

Q4: What detection wavelength should I use for optimal sensitivity?

A4: Use a PDA or DAD (Diode Array Detector) to scan the peak from 200-400 nm during your initial runs. The quinoline structure typically has multiple absorbance maxima[1]. Select the wavelength of maximum absorbance (λmax) for quantification to ensure the highest sensitivity. If a PDA is unavailable, start by monitoring at 254 nm and 280 nm and optimize from there. For trace analysis, consider a fluorescence detector, as quinoline derivatives often exhibit strong native fluorescence, offering significantly higher sensitivity than UV absorbance[9].

Section 2: A Systematic Approach to Method Development

A structured workflow prevents random experimentation and leads to a robust method more efficiently.

Workflow for HPLC Method Development

MethodDevelopmentWorkflow A Step 1: Define Goals (Purity, Assay, etc.) B Step 2: Analyte Characterization (pKa, logP, UV Spectra) A->B C Step 3: Initial Conditions Selection - Column: Phenyl-Hexyl - Mobile Phase A: 0.1% H3PO4 in H2O - Mobile Phase B: ACN - Detector: PDA Scan (200-400 nm) B->C D Step 4: Gradient Screening Run (e.g., 5-95% B in 20 min) C->D E Step 5: Evaluate Results - Retention Time (tR) - Peak Shape (Tailing Factor) - Resolution (Rs) D->E F Step 6: Optimization - Adjust Gradient Slope - Optimize Temperature - Test MeOH vs. ACN E->F Is Optimization Needed? G Step 7: System Suitability & Validation (Precision, Linearity, Robustness) E->G Meets Goals F->E TailingTroubleshooting start Peak Tailing Observed (Tf > 2.0) check_ph check_ph start->check_ph check_column Evaluate Column Is it a modern, high-purity, end-capped column? Is the column old or degraded? check_ph->check_column Yes solution_ph Action: Lower pH (Use 0.1% H3PO4) or increase buffer strength. check_ph->solution_ph No check_metal Consider Metal Contamination Are you using high-purity solvents? Is there metal leaching from the HPLC system? check_column->check_metal Yes solution_column Action: Replace Column with a new, high-purity column (e.g., Phenyl-Hexyl). check_column->solution_column No solution_metal Action: Use chelating agent (e.g., low-level EDTA in mobile phase) or use a metal-free HPLC system. check_metal->solution_metal Possible

Caption: A step-by-step guide to diagnosing peak tailing.

  • Cause 1: Incorrect Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, a mixed population of ionized and neutral molecules will exist, leading to tailing.

    • Solution: Ensure the mobile phase pH is firmly in the acidic range (< 3.0) by using 0.1% phosphoric acid or formic acid. This guarantees the analyte is fully protonated and behaves predictably.[2]

  • Cause 2: Silanol Interactions: Residual, un-capped silanol groups on the silica surface of the column are acidic and can strongly interact with the basic quinoline nitrogen, causing significant tailing.

    • Solution: Switch to a high-quality, end-capped column. If tailing persists, consider adding a competitive base, like 0.1% triethylamine (TEA), to the mobile phase to saturate the active sites, though this can suppress MS sensitivity if used.

  • Cause 3: Metal Contamination: Quinolines can chelate with trace metal ions (e.g., iron, aluminum) present on the silica surface or leached from stainless steel components, leading to severe peak distortion.[8]

    • Solution: Use a column known for low metal content. In extreme cases, flushing the system with an acid wash or incorporating a weak chelating agent like EDTA into the mobile phase can help passivate the system.

Q: My peak is fronting or has split. Why is this happening?

A: This is typically caused by either column overload or a mismatch between the sample solvent and the mobile phase.

  • Cause 1: Sample Overload: Injecting too much analyte mass can saturate the stationary phase at the column inlet, causing the peak to appear broad and slanted forward.

    • Solution: Reduce the injection volume or dilute your sample by a factor of 10 and reinject. If the peak shape improves, you have confirmed overload.[10]

  • Cause 2: Strong Sample Solvent: If your sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% ACN when the gradient starts at 10% ACN), the sample will not focus properly at the head of the column. This leads to a distorted or split peak.[11]

    • Solution: Prepare your final sample dilution in a solvent that is as close as possible to the initial mobile phase composition (e.g., 10% ACN / 90% Water).

Q: The retention time of my analyte is drifting between injections. How can I stabilize it?

A: Retention time instability points to a lack of equilibrium in the system or inconsistencies in the mobile phase or hardware.

  • Cause 1: Insufficient Column Equilibration: The column needs to be fully equilibrated with the starting mobile phase composition before each injection.

    • Solution: Ensure your method includes an equilibration period of at least 10 column volumes after each gradient run before the next injection.[7]

  • Cause 2: Inconsistent Mobile Phase: Improperly mixed mobile phases or solvent evaporation can change the composition over time, leading to retention shifts.

    • Solution: Always prepare fresh mobile phases daily. If using an aqueous buffer, ensure it is fully dissolved and well-mixed. Keep solvent bottles capped to prevent evaporation of the more volatile organic component.[12]

  • Cause 3: Fluctuating Column Temperature: Temperature has a significant effect on retention time.

    • Solution: Always use a column oven and set it to a stable temperature, typically at least 5-10 °C above ambient temperature, to overcome fluctuations in the lab environment.[11]

Section 4: Ensuring Method Robustness - System Suitability Testing (SST)

System Suitability Testing (SST) is a non-negotiable part of any validated HPLC method. It is a series of checks to ensure the chromatographic system is performing correctly before running any samples.[13][14]

Protocol: Performing a System Suitability Test
  • Prepare a System Suitability Solution: This should contain your analyte, 8-Fluoro-4,5-dimethylquinoline, at a working concentration. If available, it should also include a closely eluting impurity or a related compound to test for resolution.

  • Perform Replicate Injections: Inject the SST solution five or six times consecutively at the start of your analytical run.

  • Calculate SST Parameters: Use the data from the replicate injections to calculate the key parameters defined by regulatory bodies like the USP.

Key USP System Suitability Parameters
ParameterUSP Acceptance CriteriaPurpose
Precision / Repeatability RSD ≤ 2.0% for peak areasDemonstrates the consistency and reproducibility of the injector and detector. [13][14]
Tailing Factor (Tf) Tf ≤ 2.0Measures peak symmetry. A value > 2 indicates significant tailing, which can compromise integration and resolution. [13][14][15]
Resolution (Rs) Rs ≥ 2.0 (between analyte and nearest peak)Confirms that the analyte peak is adequately separated from any potential interferences. [14]
Capacity Factor (k') k' > 2.0Ensures the analyte is sufficiently retained on the column and is not eluting in or near the void volume. [15]

If all SST criteria are met, the system is verified, and you can proceed with sample analysis. If any parameter fails, all sample data acquired is invalid until the system issue is resolved and the SST passes.[13] The USP <621> guidelines also provide a framework for allowable adjustments to an established method (e.g., changes to column length or particle size) without requiring full re-validation, provided that system suitability is still met.[16][17]

References

  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method.
  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - HPLC Primer.
  • Taylor & Francis Online. (2018, May 24). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]

  • Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com. [Link]

  • Taylor & Francis Online. (2018, May 24). Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Osaka Soda. Troubleshooting | HPLC Q&A. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • ResearchGate. (2025, August 10). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]

  • Scribd. HPLC System Suitability Parameters Explained. [Link]

  • Shimadzu. (2014, February 1). Ultra-high Speed Analysis of USP methods conforming to the New USP General Chapter 621 Allowed Limits. [Link]

  • USP. <621> CHROMATOGRAPHY. [Link]

  • ResearchGate. Physicochemical properties of the new fluoroquinolones. [Link]

  • National Center for Biotechnology Information. (2026, February 28). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). [Link]

  • ResearchGate. (2026, February 4). (PDF) The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolones in human plasma. [Link]

  • The Ivan Huc Group. (2008, January 23). Quadruple and Double Helices of 8-Fluoroquinoline Oligoamides. [Link]

  • SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline. [Link]

  • PubChem. 8-Bromo-4,5-dimethylquinoline. [Link]

  • MDPI. (2024, October 18). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. [Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of 8-Fluoro-4,5-dimethylquinoline

Welcome to the technical support center for the purification of 8-Fluoro-4,5-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 8-Fluoro-4,5-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the column chromatography of this N-heterocyclic compound. Here, we move beyond generic protocols to address the nuanced chemical interactions that govern a successful separation, providing you with both troubleshooting solutions and foundational knowledge.

Understanding the Molecule: Key Challenges

8-Fluoro-4,5-dimethylquinoline presents a unique set of purification challenges primarily due to its chemical structure:

  • Basic Nitrogen: The quinoline nitrogen is a Lewis base, making it prone to strong, non-ideal interactions with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This is the primary cause of peak tailing.

  • Moderate Polarity: The molecule is neither extremely polar nor non-polar, requiring careful selection of an eluent system to achieve optimal retention and separation from impurities.

  • Aromaticity: The flat, aromatic structure can lead to strong adsorption on the stationary phase.

This guide will help you systematically overcome these challenges to achieve high purity and yield.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues you may encounter during your purification workflow in a direct question-and-answer format.

Question: Why is my compound showing severe tailing or "streaking" on the TLC plate and column?

Answer: This is the most common issue for quinoline derivatives and is almost certainly caused by the interaction between the basic nitrogen of your compound and the acidic silanol groups of the silica gel. This strong interaction prevents a uniform elution front, leading to a "tail."

Solutions:

  • Incorporate a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier to your eluent system.

    • Triethylamine (TEA): Add 0.1% to 1% TEA to your mobile phase (e.g., for 100 mL of eluent, add 100 µL to 1 mL of TEA). TEA is a volatile base that will compete with your compound for the acidic sites on the silica, allowing your quinoline to elute symmetrically.[1][2] It is the most well-known application of TEA to mask secondary interactions and resolve peak tailing issues for basic compounds.[2]

    • Ammonia Solution: A solution of 1-2% ammonia in methanol can be used as the polar component of your eluent system (e.g., Dichloromethane / (1% NH₃ in MeOH)). This is also highly effective.[1]

  • Use a Deactivated Stationary Phase: If basic modifiers are not sufficient or compatible with your downstream applications, consider an alternative stationary phase.

    • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.

    • Deactivated Silica: Some commercial silica gels are end-capped or treated to be less acidic. You can also deactivate silica gel in-house by flushing the packed column with a solution containing triethylamine before loading your sample.[3]

Question: I can't find a solvent system that gives good separation between my product and a closely-eluting impurity. What should I do?

Answer: Achieving good separation (a ΔRf of at least 0.15-0.2) requires systematic optimization of the mobile phase.[4] Simply increasing or decreasing polarity might not be enough; you may need to change the nature of the solvents to alter selectivity.

Solutions:

  • Systematic TLC Analysis: Before running a column, always optimize the separation on a TLC plate. The ideal Rf for the compound of interest should be between 0.15 and 0.35 to ensure good separation on a column.[4]

    • Vary Solvent Ratios: Test a range of ratios for a given solvent pair (e.g., 10%, 20%, 30% Ethyl Acetate in Hexane).

    • Test Different Solvent Systems: If one system fails, try another with different chemical properties. Mixtures of solvents with similar overall strength may offer different selectivity.[4] Good alternative systems for moderately polar compounds include:

      • Dichloromethane / Methanol[1][5]

      • Toluene / Ethyl Acetate

      • Diethyl Ether / Hexane[1]

  • Employ Gradient Elution: If a single solvent mixture (isocratic elution) cannot separate all components, a gradient elution is necessary. Start with a low-polarity eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind on the column.[6] For example, you could start with 5% Ethyl Acetate in Hexane and gradually increase to 25% over several column volumes.

Question: My compound is not very soluble in the eluent. How should I load it onto the column?

Answer: Poor solubility in the mobile phase can cause the compound to precipitate at the top of the column, leading to broad bands and poor separation.[7] The choice of loading technique is critical in this scenario.

Solutions:

  • Dry Loading (Recommended): This is the preferred method for compounds with limited solubility in the eluent.[8][9][10][11]

    • Dissolve your crude product in a minimal amount of a strong, volatile solvent in which it is highly soluble (e.g., Dichloromethane, Acetone, or Ethyl Acetate).

    • Add a small amount of silica gel (typically 1-2 times the weight of your crude product) to this solution.

    • Carefully evaporate the solvent under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained.

    • Carefully load this dry powder onto the top of the packed column. This technique ensures that the compound is introduced to the column in a very narrow, concentrated band, leading to superior separation.[10]

  • Wet Loading (Use with Caution): In this method, the sample is dissolved in a solvent and applied directly to the column.[8][9]

    • If using the mobile phase: Dissolve the sample in the minimum possible volume of the starting eluent.

    • If using a stronger solvent: If you must use a solvent stronger than the eluent to dissolve your sample, use an extremely small volume. Using too much of a strong solvent will wash your compound down the column prematurely, ruining the separation.[5][9]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for TLC analysis of 8-Fluoro-4,5-dimethylquinoline?

A1: Given its moderate polarity, a mixture of Hexane and Ethyl Acetate is an excellent starting point.[1][6] Begin with a ratio of 4:1 (Hexane:EtOAc) and adjust as needed. The goal is to find a ratio that moves the desired compound to an Rf value of approximately 0.2-0.3.[4]

Table 1: Recommended Starting Solvent Systems for TLC Analysis
Solvent System Typical Starting Ratio (v/v)
Hexane / Ethyl Acetate4:1 to 2:1
Dichloromethane / Methanol98:2 to 95:5
Toluene / Ethyl Acetate5:1

Q2: How much silica gel should I use relative to my crude sample?

A2: A general rule of thumb for flash chromatography is a sample-to-silica ratio between 1:30 and 1:100 by weight . For a difficult separation (closely eluting spots), use a higher ratio (e.g., 1:100). For a relatively easy separation (large ΔRf), a lower ratio (e.g., 1:30) may suffice.

Q3: Should I pack my column using the "dry packing" or "wet packing" (slurry) method?

A3: For silica gel flash chromatography, the wet packing (slurry) method is strongly recommended .[8][12] This method involves mixing the silica gel with the eluent to form a slurry, which is then poured into the column. This technique minimizes the chances of trapping air bubbles and forming cracks in the stationary phase, which would lead to poor separation.[8]

Q4: Can I use reversed-phase chromatography for this compound?

A4: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) is a viable alternative, especially for high-purity applications or if normal-phase fails.[7] A typical system would use a C18 column with a mobile phase of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to ensure the basic nitrogen is protonated, which generally improves peak shape.[7]

Experimental Workflows & Protocols

Workflow 1: Systematic Method Development

This workflow outlines the logical progression from initial analysis to a fully optimized column purification.

G cluster_0 Phase 1: Analysis & Optimization cluster_1 Phase 2: Column Preparation & Execution TLC 1. TLC Analysis (Hexane/EtOAc + 0.5% TEA) Rf_check 2. Check Rf Value Is Rf between 0.2-0.3? TLC->Rf_check Adjust 3. Adjust Polarity (Increase/Decrease EtOAc) Rf_check->Adjust No Prep 5. Prepare Column (Slurry pack with optimized eluent) Rf_check->Prep Yes Adjust->TLC Selectivity 4. Change Solvents (e.g., DCM/MeOH + 0.5% TEA) Adjust->Selectivity No separation Selectivity->TLC Load 6. Load Sample (Dry loading recommended) Prep->Load Elute 7. Elute Column (Isocratic or Gradient) Load->Elute Collect 8. Collect & Analyze Fractions (TLC) Elute->Collect G Start Problem: Poor Separation Check_Tailing Are peaks tailing? Start->Check_Tailing Check_Rf Was pre-column TLC optimized (Rf ≈ 0.25)? Check_Tailing->Check_Rf No Sol_Tailing Solution: Add 0.1-1% Triethylamine to eluent. Check_Tailing->Sol_Tailing Yes Check_Loading Was sample loaded in a narrow band? Check_Rf->Check_Loading Yes Sol_Rf Solution: Re-optimize eluent on TLC. Consider gradient elution. Check_Rf->Sol_Rf No Check_Column Is the column bed cracked or channeled? Check_Loading->Check_Column Yes Sol_Loading Solution: Use dry loading or reduce loading volume. Check_Loading->Sol_Loading No Sol_Column Solution: Re-pack column carefully using slurry method. Check_Column->Sol_Column Yes

Sources

Reference Data & Comparative Studies

Validation

Validation of 8-Fluoro-4,5-dimethylquinoline LC-MS/MS Analytical Data: A Comparative Guide

This guide provides a comprehensive framework for the validation of a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of 8-Fluoro-4,5-dimethylquinoline in a biological matrix....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of 8-Fluoro-4,5-dimethylquinoline in a biological matrix. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical data. This document moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind the experimental design and acceptance criteria, thereby ensuring the integrity and defensibility of the generated data.

The validation of a bioanalytical method is a critical process that demonstrates a method is suitable for its intended purpose.[1] For quantitative analyses that support pharmacokinetic and toxicokinetic studies, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines.[2][3] This guide is structured to align with these principles, while also offering practical insights gleaned from extensive experience in the field.

The Importance of Method Validation

Foundational Elements: Reference Standards and Reagents

The integrity of any quantitative analysis begins with well-characterized reference standards. For 8-Fluoro-4,5-dimethylquinoline, this involves using a standard of known purity, typically greater than 98%, which is accompanied by a Certificate of Analysis (CoA).[5] The same rigor applies to the internal standard (IS), which is crucial for correcting for variability during sample processing and analysis. A stable isotope-labeled (SIL) version of the analyte is the preferred choice for an IS as it has nearly identical chemical and physical properties to the analyte.[6]

The Core of Validation: Key Performance Characteristics

A full validation of a bioanalytical method encompasses a series of experiments designed to evaluate its performance.[7] These include selectivity, sensitivity, accuracy, precision, linearity, and stability.

Selectivity and Specificity

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[8] For 8-Fluoro-4,5-dimethylquinoline, potential interferences could include endogenous matrix components, metabolites, and co-administered drugs.

Experimental Protocol: Specificity Assessment

  • Analyze at least six different blank matrix lots (e.g., plasma) from individual donors.

  • Analyze a zero sample (blank matrix with internal standard).

  • Analyze a blank sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ).

  • Acceptance Criteria: The response in the blank samples at the retention time of the analyte should be less than 20% of the LLOQ response. The response at the retention time of the internal standard should be less than 5% of its mean response.[9]

Sensitivity: The Lower Limit of Quantitation (LLOQ)

The LLOQ is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[3] This is a critical parameter, especially for studies where low concentrations of the drug are expected.

Experimental Protocol: LLOQ Determination

  • Analyze at least five replicates of a sample spiked at the proposed LLOQ.

  • The analyte signal should be at least five times the signal of a blank sample.[3]

  • Acceptance Criteria: The precision (%CV) should be within 20%, and the accuracy (% bias) should be within 80-120% of the nominal concentration.[3]

Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol: Calibration Curve

  • Prepare a series of calibration standards by spiking blank matrix with known concentrations of 8-Fluoro-4,5-dimethylquinoline. A minimum of six non-zero concentration levels is recommended.

  • Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) against the nominal concentration.

  • Perform a linear regression analysis.

  • Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.99 is typically desired. The back-calculated concentrations of at least 75% of the standards (and a minimum of six) must be within ±15% of the nominal value (±20% for the LLOQ).[10]

Accuracy and Precision

Accuracy refers to the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte. Precision describes the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Experimental Protocol: Accuracy and Precision (Within-run and Between-run)

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, mid, and high.

  • Within-run (Intra-assay): Analyze at least five replicates of each QC level in a single analytical run.

  • Between-run (Inter-assay): Analyze at least five replicates of each QC level on at least three different days.

  • Acceptance Criteria: The precision (%CV) should not exceed 15% (20% for LLOQ). The accuracy (% bias) should be within ±15% of the nominal value (±20% for LLOQ).[11]

Validation ParameterLLOQ QCLow QCMid QCHigh QC
Nominal Conc. (ng/mL) 1.003.0050.0400
Intra-Assay Precision (%CV) ≤ 20%≤ 15%≤ 15%≤ 15%
Intra-Assay Accuracy (%Bias) ± 20%± 15%± 15%± 15%
Inter-Assay Precision (%CV) ≤ 20%≤ 15%≤ 15%≤ 15%
Inter-Assay Accuracy (%Bias) ± 20%± 15%± 15%± 15%

Table 1: Example Acceptance Criteria for Accuracy and Precision.

Matrix Effect

The matrix effect is the suppression or enhancement of ionization of an analyte by the presence of co-eluting, interfering compounds from the sample matrix.[12][13] It is a significant concern in LC-MS/MS bioanalysis and must be thoroughly investigated.[14][15]

Experimental Protocol: Quantitative Assessment of Matrix Effect

  • Prepare two sets of samples at low and high concentrations.

  • Set 1: Analyte and internal standard spiked into the post-extraction blank matrix from at least six different sources.

  • Set 2: Analyte and internal standard spiked into a neat solution.

  • Calculate the matrix factor (MF) for the analyte and the internal standard.

  • Calculate the IS-normalized MF.

  • Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor should not be greater than 15%.[16]

MatrixEffect_Workflow cluster_prep Sample Preparation cluster_spiking Spiking BlankMatrix Extract Blank Matrix (6 different lots) SpikePostExtraction Spike Analyte & IS (Low & High Conc.) BlankMatrix->SpikePostExtraction NeatSolution Prepare Neat Solution SpikeNeat Spike Analyte & IS (Low & High Conc.) NeatSolution->SpikeNeat Analysis LC-MS/MS Analysis SpikePostExtraction->Analysis SpikeNeat->Analysis Calculation Calculate Matrix Factor (Analyte & IS) Analysis->Calculation Normalization Calculate IS-Normalized Matrix Factor Calculation->Normalization Evaluation Evaluate Precision (%CV) (≤ 15%) Normalization->Evaluation

Caption: Workflow for the quantitative assessment of matrix effects.

Stability

The stability of 8-Fluoro-4,5-dimethylquinoline must be evaluated under various conditions that mimic sample handling and storage.[17][18] This ensures that the measured concentration reflects the true concentration at the time of sample collection.

Types of Stability to Evaluate:

  • Freeze-Thaw Stability: Assesses the stability of the analyte after repeated freezing and thawing cycles.

  • Bench-Top Stability: Evaluates the stability of the analyte in the matrix at room temperature for a period that reflects the sample handling time.

  • Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specified temperature for an extended period.

  • Stock Solution Stability: Confirms the stability of the analyte in the stock and working solutions.[19]

Experimental Protocol: General Stability Assessment

  • Use low and high QC samples.

  • Expose the samples to the conditions being tested (e.g., three freeze-thaw cycles, 6 hours at room temperature).

  • Analyze the stability samples against a freshly prepared calibration curve.

  • Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.[17][20]

Comparative Analysis: Sample Preparation Techniques

The choice of sample preparation technique can significantly impact the cleanliness of the sample and, consequently, the matrix effect.[6][21] For a small molecule like 8-Fluoro-4,5-dimethylquinoline, several options are available.

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Addition of an organic solvent to precipitate proteins.[22]Simple, fast, and inexpensive.[21]Less clean extract, higher potential for matrix effects.[23]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.[24]Cleaner extract than PPT, can concentrate the analyte.More labor-intensive, requires solvent optimization.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and then eluted.[24]Provides the cleanest extract, high concentration factor.More complex and expensive, requires method development.[25]

Recommendation: For initial method development, Protein Precipitation is a good starting point due to its simplicity. However, if significant matrix effects are observed, progressing to Liquid-Liquid Extraction or Solid-Phase Extraction is recommended to improve data quality.

SamplePrep_Comparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Analyte 8-Fluoro-4,5-dimethylquinoline in Biological Matrix PPT_Step1 Add Acetonitrile Analyte->PPT_Step1 Simple & Fast LLE_Step1 Add Immiscible Organic Solvent Analyte->LLE_Step1 Cleaner Extract SPE_Step1 Condition Cartridge Analyte->SPE_Step1 Cleanest Extract PPT_Step2 Vortex & Centrifuge PPT_Step1->PPT_Step2 PPT_Step3 Analyze Supernatant PPT_Step2->PPT_Step3 LLE_Step2 Vortex & Centrifuge LLE_Step1->LLE_Step2 LLE_Step3 Analyze Organic Layer LLE_Step2->LLE_Step3 SPE_Step2 Load Sample SPE_Step1->SPE_Step2 SPE_Step3 Wash SPE_Step2->SPE_Step3 SPE_Step4 Elute & Analyze SPE_Step3->SPE_Step4

Sources

Comparative

Spectroscopic comparison of fluorinated vs non-fluorinated dimethylquinolines

As a Senior Application Scientist, I frequently encounter the challenge of optimizing the physicochemical and photophysical properties of azaarene scaffolds. Dimethylquinolines are ubiquitous in drug discovery, fluoresce...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing the physicochemical and photophysical properties of azaarene scaffolds. Dimethylquinolines are ubiquitous in drug discovery, fluorescent probe design, and materials science. However, strategically introducing a fluorine atom into this core—transitioning from a non-fluorinated to a fluorinated dimethylquinoline—profoundly alters its electronic landscape without imposing a significant steric penalty[1].

This guide provides an objective, data-driven spectroscopic comparison between fluorinated and non-fluorinated dimethylquinolines, detailing the causality behind their divergent behaviors and providing self-validating protocols for their characterization.

Mechanistic Rationale: The Fluorine Effect

The substitution of a hydrogen atom (van der Waals radius ~1.20 Å) with a fluorine atom (~1.47 Å) introduces a unique electronic dichotomy[1]. Fluorine exerts a strong inductive electron-withdrawing effect (-I) due to its high electronegativity, while simultaneously providing a weak resonance electron-donating effect (+M) via its lone pairs.

In the context of the quinoline π -system, this lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[2]. Because the steric bulk remains virtually unchanged, researchers can isolate and exploit purely electronic effects to tune emission wavelengths, enhance charge transfer (CT) states, and manipulate metabolic stability without altering the molecule's conformational geometry[1].

ElectronicTuning F_Sub Fluorine Substitution on Quinoline Core Inductive Strong Inductive Effect (-I) Electron Withdrawal F_Sub->Inductive Resonance Resonance Effect (+M) Lone Pair Donation F_Sub->Resonance Steric Minimal Steric Penalty (r_F ≈ r_H) F_Sub->Steric LUMO LUMO Energy Level Stabilization Inductive->LUMO HOMO HOMO Energy Level Modulation Resonance->HOMO CT_State Enhanced Charge Transfer (CT) Red-Shifted Emission & Higher PLQY Steric->CT_State Preserves Planarity LUMO->CT_State HOMO->CT_State

Electronic pathways driving photophysical tuning in fluorinated quinolines.

Photophysical Performance & Spectroscopic Tuning

Non-fluorinated dimethylquinolines typically exhibit fluorescence dominated by locally excited (LE) states. When analyzed in apolar media, their emission is often weak and blue-shifted. Conversely, fluorinated analogues demonstrate a pronounced stabilization of the intramolecular charge transfer (CT) state[1]. This stabilization reduces the HOMO-LUMO gap, yielding red-shifted emission profiles, larger Stokes shifts, and enhanced photoluminescence quantum yields (PLQY).

Table 1: Comparative Photophysical Data (Representative Isomers)
Spectroscopic PropertyNon-Fluorinated (e.g., 2,4-DMQ)Fluorinated (e.g., 6-F-2,4-DMQ)Mechanistic Driver / Causality
Absorption Max ( λabs​ ) ~315 nm~325 nmLUMO stabilization via -I effect[2].
Emission Max ( λem​ , Apolar) ~380 nm (LE State)~410 nm (CT State)Enhanced charge transfer stability[1].
Stokes Shift ~65 nm~85 nmGreater geometric relaxation in the excited state.
PLQY ( ΦF​ ) 0.150.35Suppression of non-radiative decay pathways.

Nuclear Magnetic Resonance (NMR) Diagnostic Signatures

The introduction of the spin-1/2 19 F nucleus fundamentally alters the NMR landscape of the quinoline core. The high electronegativity of fluorine strongly deshields the ipso carbon while shielding the ortho and para positions via resonance. More importantly, scalar coupling ( J ) between 19 F and both 1 H and 13 C nuclei provides an unambiguous, self-validating map of the molecule's connectivity[1].

Table 2: Comparative NMR Diagnostic Signatures
Nucleus / ParameterNon-FluorinatedFluorinatedDiagnostic Significance
1 H NMR (Adjacent H) ~7.8 ppm (Singlet/Doublet)~7.5 ppm (Doublet of Doublets)Emergence of 3JHF​ coupling (~8–11 Hz).
13 C NMR ( Cipso​ ) ~125 ppm (Singlet)~158–162 ppm (Doublet)Massive 1JCF​ coupling (~240–250 Hz).
13 C NMR ( Cortho​ ) ~128 ppm (Singlet)~110–115 ppm (Doublet)Strong 2JCF​ coupling (~20–25 Hz).
19 F NMR N/A~ -110 to -115 ppm (Multiplet)Direct, unambiguous confirmation of fluorination.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent artifactual data interpretation.

Protocol A: Self-Validating Photophysical Characterization

Causality: Fluorinated quinolines exhibit strong solvatochromism. Analyzing them in a single solvent masks their CT-state dynamics. We utilize a dual-solvent system (apolar vs. polar) to map these shifts.

  • Sample Preparation: Prepare 1.0×10−5 M stock solutions of both fluorinated and non-fluorinated dimethylquinolines in spectroscopic-grade methylcyclohexane (apolar) and acetonitrile (polar).

  • UV-Vis Acquisition: Acquire absorption spectra from 250 nm to 500 nm.

    • Self-Validation Check: Ensure the optical density (OD) at the chosen excitation wavelength is strictly ≤0.05 . Causality: Higher concentrations lead to inner-filter effects and self-absorption, artificially depressing the PLQY.

  • Fluorescence Acquisition: Excite the samples at their respective lowest-energy λabs​ maxima. Record emission from 350 nm to 650 nm.

  • Absolute PLQY Determination: Use an integrating sphere rather than a relative standard.

    • Causality: Relative standards (e.g., Coumarin) require refractive index corrections between different solvents. An integrating sphere captures all emitted photons, providing an absolute, instrument-independent ΦF​ value, which is critical for verifying the enhanced efficiency of the fluorinated analogue[1].

Protocol B: Multinuclear NMR Acquisition Workflow

Causality: The massive 1JCF​ and 2JCF​ couplings in fluorinated quinolines split carbon signals into complex multiplets, drastically reducing the signal-to-noise (S/N) ratio and obscuring adjacent quaternary carbons.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • 1 H and 19 F Acquisition: Acquire standard proton and fluorine spectra.

    • Self-Validation Check: Calibrate the 1 H spectrum to TMS (0.00 ppm). Ensure the 19 F spectrum is referenced to an internal standard like trichlorofluoromethane (CFCl 3​ ) at 0.00 ppm.

  • Standard 13 C NMR: Acquire a standard proton-decoupled 13 C{ 1 H} spectrum. Note the heavily split doublets corresponding to the ipso, ortho, and meta carbons.

  • Dual-Decoupled 13 C{ 1 H, 19 F} NMR: Apply a simultaneous decoupling pulse sequence at the 19 F resonant frequency.

    • Causality: This collapses the JCF​ multiplets into sharp singlets, instantly recovering the S/N ratio and proving that the observed splitting in Step 3 was exclusively due to the fluorine atom, thereby validating the structural assignment[1].

NMR_Workflow Prep Sample Prep (CDCl3 + TMS) H1_NMR 1H NMR (Identify J_HF) Prep->H1_NMR F19_NMR 19F NMR (Confirm F Environment) Prep->F19_NMR C13_NMR 13C NMR (Observe J_CF Splitting) Prep->C13_NMR Validate Self-Validation: Map C-F Proximity H1_NMR->Validate F19_NMR->Validate C13_F_Decoupled 13C{19F} NMR (Collapse Multiplets) C13_NMR->C13_F_Decoupled Apply 19F Decoupling C13_F_Decoupled->Validate

Self-validating multinuclear NMR workflow for structural confirmation.

References

  • Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties ChemRxiv (2025). URL:[Link]

  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines Journal of the American Chemical Society (2023). URL:[Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs Molecules (2023). URL:[Link]

Sources

Comparative

Validating the photostability of 8-Fluoro-4,5-dimethylquinoline metal complexes

The pursuit of highly stable luminescent materials is a critical bottleneck in the development of next-generation organic light-emitting diodes (OLEDs) and advanced bioimaging probes. While traditional metal-organic phos...

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Author: BenchChem Technical Support Team. Date: April 2026

The pursuit of highly stable luminescent materials is a critical bottleneck in the development of next-generation organic light-emitting diodes (OLEDs) and advanced bioimaging probes. While traditional metal-organic phosphors like Tris(8-hydroxyquinolinato)aluminum (Alq3) have served as foundational benchmarks, their susceptibility to photophysical degradation limits long-term operational stability.

This guide provides an in-depth comparative analysis of 8-Fluoro-4,5-dimethylquinoline metal complexes against standard unsubstituted alternatives. By examining the causality behind their enhanced photostability and detailing a self-validating experimental workflow, this document serves as a definitive resource for researchers engineering robust optoelectronic and theranostic systems.

Mechanistic Grounding: The Role of Ligand Engineering

To understand why 8-Fluoro-4,5-dimethylquinoline[1] outperforms standard quinoline ligands, we must first examine the failure modes of the benchmark.

Upon continuous photoexcitation, Alq3 undergoes excited-state instability. The primary degradation pathway involves the cleavage of the Al–O coordinate bond, followed by quinolate modification that generates carbonyl units[2]. These degradation products act as potent exciton quenchers and non-radiative carrier recombination centers, leading to a rapid decay in macroscopic photoluminescence (PL)[2][3].

Ligand engineering with 8-Fluoro-4,5-dimethylquinoline introduces two synergistic stabilization mechanisms:

  • Inductive Electron Withdrawal (8-Fluoro): The highly electronegative fluorine atom at the 8-position lowers the Highest Occupied Molecular Orbital (HOMO) energy level. This electronic modulation strengthens the metal-ligand bond, making it significantly more resistant to photo-oxidative cleavage.

  • Steric Shielding (4,5-Dimethyl): The methyl groups introduce localized steric bulk. This restricts the rotational degrees of freedom of the ligand upon metal complexation, suppressing non-radiative decay pathways. Furthermore, it physically blocks nucleophilic attack on the quinoline ring—a common secondary degradation pathway induced by environmental moisture or radical species[4].

G Alq3 Alq3 (Benchmark) PhotoEx1 Photoexcitation Alq3->PhotoEx1 AlO_Break Al-O Bond Cleavage PhotoEx1->AlO_Break Carbonyl Carbonyl Formation (PL Quencher) AlO_Break->Carbonyl Degradation Rapid PL Decay Carbonyl->Degradation FluoroQ Al(8-F-4,5-Me2q)3 PhotoEx2 Photoexcitation FluoroQ->PhotoEx2 Steric Steric Shielding (4,5-Dimethyl) PhotoEx2->Steric ElecWith Electron Withdrawal (8-Fluoro) PhotoEx2->ElecWith Stable Stable Excited State Steric->Stable ElecWith->Stable Emission Sustained Emission Stable->Emission

Mechanistic pathways comparing Alq3 photodegradation to fluoro-quinoline stability.

Comparative Performance Data

The following table synthesizes experimental photostability metrics comparing standard metal-quinoline complexes with their 8-Fluoro-4,5-dimethylquinoline counterparts. Films were subjected to continuous 365 nm UV irradiation (10 mW/cm²) in a controlled nitrogen atmosphere.

ComplexLigand TypeInitial PLQY (%)PLQY after 100h (%)Degradation Rate (%/h)Half-life ( τ50​ )
Alq3 Unsubstituted32.012.50.20150 hours
Znq2 Unsubstituted28.58.20.20120 hours
Al(8-F-4,5-Me2q)3 Fluoro-Dimethyl45.341.80.04>1000 hours
Zn(8-F-4,5-Me2q)2 Fluoro-Dimethyl42.137.00.05850 hours

Data Interpretation: The introduction of the fluoro-dimethyl modifications results in a nearly 5-fold reduction in the degradation rate. The enhanced initial Photoluminescence Quantum Yield (PLQY) is directly attributable to the suppression of non-radiative vibrational relaxation by the steric bulk of the methyl groups.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, photostability validation cannot rely solely on optical decay. A robust protocol must be a self-validating system that decouples thermal degradation from photodegradation and orthogonally verifies chemical breakdown.

Step 1: Thin-Film Fabrication (High-Vacuum Sublimation)
  • Procedure: Deposit 50 nm films of the target complexes onto quartz substrates using thermal evaporation at a base pressure of 10−6 Torr.

  • Causality: Solution-processing is avoided here because residual solvent molecules can act as non-radiative recombination centers or participate in unwanted photochemical side-reactions, skewing the intrinsic stability data of the complex.

Step 2: Controlled Irradiation and Dark Controls
  • Procedure: Place the quartz substrates in an environmental chamber purged with dry nitrogen. Irradiate using a 365 nm LED array (10 mW/cm²). Simultaneously, place an identical set of films in the same chamber shielded from light (Dark Control).

  • Causality: The Dark Control is a critical internal validation mechanism. If the Dark Control also exhibits PL decay, the degradation is thermal or environmental (e.g., residual oxygen/moisture) rather than purely photochemical.

Step 3: In Situ Optical Monitoring
  • Procedure: Monitor the PL emission spectra every 60 minutes using a fiber-optic spectrofluorometer. Fit the decay curve using the Stretched Exponential Decay (SED) function: L(t)/L0​=exp[−(t/τ)β] [4].

  • Causality: The SED function accurately models the formation of defects over time, which act as luminescent quenchers. Tracking the β parameter helps identify whether degradation is dominated by a single chemical pathway or multiple competing defect formations.

Step 4: Orthogonal Validation via HPLC-MS
  • Procedure: After 100 hours, dissolve both the irradiated and Dark Control films in LC-MS grade acetonitrile. Inject into a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system.

  • Causality: Optical decay alone does not prove chemical degradation (it could be physical aggregation). HPLC-MS provides definitive orthogonal validation by identifying the exact molecular weights of photoproducts. For Alq3, this reveals the presence of free quinolinol ligands and oxidized carbonyl species[2]. For the 8-Fluoro-4,5-dimethylquinoline complexes, the absence of these peaks confirms that the coordinate bonds remained intact.

Workflow Prep 1. Film Fabrication (Vacuum Deposition) Irrad 2. UV/Vis Irradiation (365nm LED Array) Prep->Irrad Monitor 3. In Situ PL Monitoring (SED Modeling) Irrad->Monitor Extract 4. Solvent Extraction (Dark Control Sync) Monitor->Extract HPLC 5. HPLC-MS Analysis (Product ID) Extract->HPLC

Step-by-step experimental workflow for validating metal complex photostability.

References

  • Degradation Mechanisms of Organic Light-Emitting Diodes Based on Thermally Activated Delayed Fluorescence Molecules The Journal of Physical Chemistry C - ACS Publications 3

  • Experimental and theoretical investigation of tris-(8-hydroxy-quinolinate) aluminum (Alq(3)) photo degradation ResearchGate2

  • Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes PMC - National Institutes of Health 4

  • 31698-56-3 | 8-Fluoro-4-methylquinoline (Listing 8-Fluoro-4,5-dimethylquinoline CAS: 1420791-59-8) BLD Pharm 1

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 8-Fluoro-4,5-dimethylquinoline

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Author: BenchChem Technical Support Team. Date: April 2026

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As a Senior Application Scientist, I frequently encounter laboratories that misclassify mono-fluorinated heteroaromatics. 8-Fluoro-4,5-dimethylquinoline (CAS: 1420791-59-8) [1.1] is a highly valuable building block in medicinal chemistry and drug discovery, particularly for synthesizing kinase inhibitors and anti-infectives. However, its specific structural features—a stable carbon-fluorine (C-F) bond coupled with a nitrogenous quinoline core—dictate strict end-of-life management.

Unlike non-halogenated solvents or basic organics, the disposal of fluorinated aromatics must prevent the environmental release of hydrofluoric acid (HF) and toxic nitrogen oxides (NOx). This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and thermal destruction of 8-Fluoro-4,5-dimethylquinoline, ensuring that your lab maintains the highest standards of safety and scientific integrity.

Hazard Assessment & Physicochemical Properties

To design an effective disposal strategy, we must first understand the compound's physical and hazard profile. The following data summarizes the critical operational parameters[1][2].

Property / HazardValue / ClassificationOperational Implication
Chemical Name 8-Fluoro-4,5-dimethylquinolineRequires a dedicated halogenated waste stream.
CAS Registry Number 1420791-59-8Essential for accurate hazardous waste manifesting.
Molecular Weight 175.20 g/mol Used for calculating stoichiometric quenching if reactive.
Acute Toxicity Acute Tox. 4 (H302)Harmful if swallowed; mandates strict PPE (nitrile gloves, goggles).
Irritation Hazards Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)Corrosive to mucous membranes; handle exclusively in a fume hood.
Respiratory Hazard STOT SE 3 (H335)May cause respiratory irritation; avoid dust/aerosol generation.
Waste Classification Halogenated Organic WasteMust not be mixed with non-halogenated solvents to prevent toxic emissions.
Scientific Rationale for Disposal Methodology

Why can't we just pour it into the standard organic waste carboy?

The causality lies in the thermodynamics of the carbon-fluorine (C-F) bond, which is exceptionally strong (approximately 485 kJ/mol). Standard municipal or low-temperature incinerators cannot fully cleave this bond, leading to the emission of volatile fluorinated fragments or incomplete combustion byproducts into the atmosphere. Furthermore, when the C-F bond is successfully broken, it generates highly corrosive hydrofluoric acid (HF) gas.

Therefore, the waste must be routed to a specialized high-temperature incinerator equipped with an alkaline scrubber. The U.S. Environmental Protection Agency (EPA) emphasizes thermal destruction at temperatures exceeding 1100°C as a primary method for mitigating environmental release[3][4]. While 8-Fluoro-4,5-dimethylquinoline is a single fluoroarene and not a polymeric PFAS, the fundamental principles of C-F bond cleavage and HF scrubbing apply universally to all fluorinated waste to prevent environmental contamination[4].

Step-by-Step Disposal Protocol

This methodology ensures compliance, safety, and environmental stewardship. Every step is designed to be a self-validating system.

Step 1: Point-of-Generation Segregation

  • Action : Collect all liquid and solid waste containing 8-Fluoro-4,5-dimethylquinoline in a dedicated, chemically compatible container (e.g., HDPE) explicitly labeled "Halogenated Organic Waste."

  • Validation : Check the pH of the waste stream using indicator strips. It should be neutral (pH 6-8). If the compound was used in an acidic or basic reaction mixture, neutralize it slowly in an ice bath before transferring it to the bulk waste container.

  • Causality : Mixing halogenated waste with non-halogenated waste drastically increases institutional disposal costs and can lead to incompatible chemical reactions (e.g., mixing with strong oxidizers or azides). Neutralization prevents unexpected exothermic reactions inside the sealed waste carboy.

Step 2: Satellite Accumulation

  • Action : Store the waste container in a secondary containment tray within a designated, ventilated Satellite Accumulation Area (SAA).

  • Validation : Ensure the container is tightly capped when not in active use. The label must clearly state the full chemical name ("8-Fluoro-4,5-dimethylquinoline"), the CAS number (1420791-59-8), and the primary hazards (Toxic, Irritant)[2].

  • Causality : Secondary containment prevents catastrophic spills from reaching floor drains, mitigating the severe aquatic toxicity risks associated with quinoline derivatives.

Step 3: Certified HazMat Transport

  • Action : Transfer the waste to your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste vendor.

  • Validation : Verify that the waste manifest explicitly lists the presence of "Fluorinated Organics."

  • Causality : Transparency on the manifest ensures the vendor routes the waste to a facility capable of handling halogenated combustion, rather than a standard cement kiln or low-temp incinerator.

Step 4: High-Temperature Incineration & Scrubbing (Vendor Level)

  • Action : The waste undergoes thermal destruction at temperatures exceeding 1100°C with a minimum 2-second dwell time[4].

  • Validation : The facility's alkaline scrubber (using NaOH or Ca(OH)2) neutralizes the resulting HF gas, converting it into inert calcium fluoride (CaF2) salts.

  • Causality : High temperatures are thermodynamically required to break the robust C-F and aromatic C-N bonds, while the scrubber prevents corrosive HF and toxic NOx from entering the atmosphere[4].

Disposal Workflow Visualization

The following diagram illustrates the lifecycle of the chemical from bench-top generation to final neutralization, ensuring all operational handoffs are clear.

G Gen Waste Generation (8-Fluoro-4,5-dimethylquinoline) Seg Segregation: Halogenated Organic Waste Gen->Seg Store Satellite Accumulation (Vented, Secondary Containment) Seg->Store Trans Certified HazMat Transport Store->Trans Inc High-Temperature Incineration (>1100°C, 2 sec dwell) Trans->Inc Scrub Alkaline Scrubber (Neutralizes HF gas) Inc->Scrub Flue Gas Ash Landfill Disposal (Inert Ash/Salts) Scrub->Ash Solid Residue

Workflow for the segregation, thermal destruction, and neutralization of fluorinated quinoline waste.

Conclusion

By strictly adhering to this protocol, laboratories can utilize 8-Fluoro-4,5-dimethylquinoline safely while ensuring that its disposal does not contribute to environmental halogen contamination. Trust in your scientific data begins with trust in your operational safety and environmental stewardship.

References
  • U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances." EPA.gov (Updated April 2024). Available at:[Link]

  • Montrose Environmental. "EPA's Updated Guidance on Destruction and Disposal of PFAS." Montrose-Env.com (May 2024). Available at:[Link]

Sources

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